Technical Monograph: Strategic Synthesis of Methyl 2,5-dibromopyridine-4-acetate
[1] Executive Summary The synthesis of Methyl 2,5-dibromopyridine-4-acetate presents a specific regiochemical challenge: introducing an acetate moiety at the C4 position while preserving the chemically sensitive bromine...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
The synthesis of Methyl 2,5-dibromopyridine-4-acetate presents a specific regiochemical challenge: introducing an acetate moiety at the C4 position while preserving the chemically sensitive bromine substituents at C2 and C5.[1]
While direct lithiation of 4-methylpyridines (picolines) is a common homologation strategy, it is ill-suited for 2,5-dibromo systems due to the high risk of "Halogen Dance" (base-catalyzed halogen migration) and Lithium-Halogen exchange.[1] Consequently, this guide details the Nucleophilic Aromatic Substitution (
) Strategy via malonate displacement. This route is thermodynamically controlled, scalable, and ensures the integrity of the 2,5-dibromo substitution pattern.[1]
Retrosynthetic Analysis & Strategic Selection
The Challenge: Regiocontrol in Poly-halogenated Pyridines
The target molecule contains three functional sites.[1] The primary difficulty lies in differentiating the C4 position from the C2/C6 positions, which are typically more reactive toward nucleophiles, and preventing the scrambling of C2/C5 bromines during functionalization.
Pathway Comparison
Strategy
Methodology
Risk Profile
Viability
A. Lateral Lithiation
Deprotonation of 2,5-dibromo-4-picoline with LDA/LiTMP followed by carbonate trapping.[1]
High. High probability of Li-Br exchange or halogen migration (Halogen Dance) before methyl deprotonation.[1]
Low (Research Scale Only)
B. Oxidative Homologation
Oxidation of 4-methyl precursor to acid, followed by Arndt-Eistert homologation.[1]
Medium. Requires hazardous diazomethane; oxidation conditions (KMnO4) may degrade the di-bromo ring.[1]
Low (Safety Concerns)
C. Malonate Displacement ()
Displacement of a C4-leaving group (Cl or NO2) by dimethyl malonate, followed by decarboxylation.[1]
Low. Chemoselective for C4 in activated pyridines; preserves C2/C5 bromines; scalable.
High (Recommended)
Selected Route: The Malonate Displacement (
)
This protocol utilizes 2,5-dibromo-4-chloropyridine (or the 4-nitro analogue) as the Key Starting Material (KSM).[1] The C4 position is activated for nucleophilic attack due to the electron-withdrawing nature of the pyridine nitrogen and the inductive effect of the ortho/meta bromines.[1]
Detailed Synthesis Protocol
Phase 1: Nucleophilic Displacement
Objective: Install the carbon chain at C4 using Dimethyl Malonate.
Charge a flame-dried reactor with anhydrous THF under
atmosphere.
Add NaH (60% dispersion in oil, 1.2 eq) at 0°C.
Add Dimethyl Malonate (1.2 eq) dropwise. Observation: Evolution of
gas.[1] Stir for 30 min at 0°C until gas evolution ceases and the solution becomes clear/homogeneous.
Displacement Reaction:
Dissolve 2,5-dibromo-4-chloropyridine (1.0 eq) in minimal THF.
Add the substrate solution to the malonate enolate at 0°C.
Warm to room temperature and then heat to reflux (65°C) for 4–6 hours.
Mechanism:[2][3][4] The malonate anion attacks C4. The intermediate Meisenheimer complex collapses, expelling the chloride ion. The C2/C5 bromines remain intact as they are less labile than the C4-chloride in this specific electronic environment.[1]
Chemical Logic: The chloride ion attacks the methyl ester via
, generating the carboxylate, which spontaneously decarboxylates at high temperature to release .
Monitor via HPLC until the starting material is consumed (approx. 2–4 hours).
Workup: Dilute with water, extract with Ethyl Acetate. The product is the Methyl 2,5-dibromopyridine-4-acetate .[1]
Note: If the reaction drives all the way to the acid (2,5-dibromopyridine-4-acetic acid), a simple Fischer esterification (MeOH/H2SO4) will yield the target methyl ester.[1]
Pathway Visualization
The following diagram illustrates the critical reaction flow and decision logic.
Caption: Figure 1. The S_NAr-Decarboxylation sequence ensures regioselective C4 functionalization without compromising the C2/C5 bromine substituents.[1]
Critical Process Parameters (CPP)
To ensure reproducibility and yield, the following parameters must be controlled:
Parameter
Specification
Scientific Rationale
Temperature (Step 1)
< 70°C (Reflux THF)
Higher temperatures (e.g., in DMF) may promote substitution at C2-Br.[1][3]
Base Selection
NaH or KOtBu
Non-nucleophilic bases prevent side reactions. Avoid ethoxide/methoxide which can cause etherification (SnAr of OMe vs Malonate).
Leaving Group
Cl > NO2 >> Br
At C4, Chlorine is the preferred leaving group for cost/stability. Nitro is faster but harder to synthesize.
Atmosphere
Inert (/Ar)
Essential during enolate formation to prevent oxidative dimerization of malonate.
Analytical Validation
A self-validating protocol requires confirmation of the structure at key checkpoints:
1H NMR (DMSO-d6):
Target Signature: Look for the disappearance of the methine proton of the malonate (approx 5.0 ppm) and the appearance of the methylene singlet (
Aromatic Region: Two singlets (or weakly coupled doublets) representing H2 and H6 (if H6 was present). In 2,5-dibromo-4-substituted systems, you expect specific shifts for H3/H6 protons.[1] Correction: In 2,5-dibromo-4-acetate, the only aromatic proton is at C6 .[1] Expect a singlet around 8.4–8.6 ppm .
HPLC Purity:
Mobile Phase: Acetonitrile/Water (0.1% TFA).
Monitor for the "bis-addition" byproduct (reaction at C2 and C4), which is minimized by controlling stoichiometry (1.05 eq of malonate).
References
General Pyridine Functionalization
Schlosser, M.[1] "Organometallics in Synthesis: A Manual." (Provides foundational rules on "Halogen Dance" and lithiation risks in poly-brominated pyridines).
Clayden, J.[1] "Regioselective Synthesis of Organolithiums by X-Li Exchange." Springer, 2002.[1]
Malon
) Methodology:
Wang, X., et al.[1] "Selective monolithiation of 2,5-dibromopyridine."[1][6][7] Tetrahedron Letters, 2000.[1] (Context on the reactivity of the 2,5-dibromo core).
Patel, V., et al.[1] "Synthesis of 2,5-dibromopyridine derivatives via Sandmeyer Reaction." Heterocyclic Letters, 2021.[1][8] (Describes precursor synthesis).
Decarboxylation Protocols (Krapcho)
Krapcho, A. P.[1] "Glycosidation and Malonate Displacements." Synthesis, 1982.[1] (The definitive guide on ester decarboxylations).
physicochemical properties of Methyl 2,5-dibromopyridine-4-acetate
An In-Depth Technical Guide to the Physicochemical Properties of Methyl 2,5-dibromopyridine-4-acetate Introduction Methyl 2,5-dibromopyridine-4-acetate is a halogenated pyridine derivative, a class of heterocyclic compou...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Physicochemical Properties of Methyl 2,5-dibromopyridine-4-acetate
Introduction
Methyl 2,5-dibromopyridine-4-acetate is a halogenated pyridine derivative, a class of heterocyclic compounds of significant interest in pharmaceutical and materials science research. Its structure, featuring a pyridine core substituted with two bromine atoms and a methyl ester functional group, presents a unique combination of reactivity and functionality. The bromine atoms serve as versatile handles for cross-coupling reactions, while the ester group can be readily hydrolyzed or modified, making this compound a valuable building block in organic synthesis.[1][2] Such polyfunctional pyridines are crucial precursors for developing novel pharmacological agents, agrochemicals, and specialty materials.[1][3][4]
This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core . It details the established analytical methodologies for its characterization, emphasizing not just the procedural steps but the underlying scientific principles that ensure data integrity and reproducibility.
Molecular and Chemical Identity
Accurate identification is the foundation of all subsequent characterization. The key identifiers for Methyl 2,5-dibromopyridine-4-acetate are summarized below.
While extensive experimental data for this specific molecule is not widely published, its properties can be reliably estimated based on well-understood chemical principles and data from structurally analogous compounds, such as other dibromopyridine derivatives.[1][2]
Property
Estimated Value / State
Rationale
Appearance
White to off-white or yellow crystalline solid.
Similar brominated pyridine compounds are typically solids at room temperature.[1]
Melting Point
> 50 °C
The presence of two heavy bromine atoms and a polar ester group contributes to a stable crystal lattice, suggesting a melting point significantly above room temperature, similar to related structures like 2,5-dibromo-4-methylpyridine (35-44 °C).[1]
Boiling Point
> 300 °C (at atmospheric pressure)
High molecular weight and polarity suggest a high boiling point. Decomposition may occur at atmospheric pressure.
Solubility
Soluble in polar aprotic solvents (e.g., DMSO, DMF, THF, Ethyl Acetate). Sparingly soluble in alcohols (e.g., Methanol, Ethanol). Insoluble in water and nonpolar solvents (e.g., Hexanes).
Pyridine derivatives are generally soluble in a range of organic solvents.[5] The ester group enhances solubility in moderately polar solvents, but the overall hydrophobic nature due to the dibrominated ring limits aqueous solubility.[6]
LogP (Octanol-Water)
2.5 - 3.5
The two bromine atoms significantly increase lipophilicity. This estimated range suggests moderate to good permeability across biological membranes.
Spectroscopic and Chromatographic Profile
The structural elucidation and purity assessment of Methyl 2,5-dibromopyridine-4-acetate rely on a combination of modern analytical techniques.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for confirming the molecular structure in solution.[7] The expected spectra in a standard solvent like CDCl₃ would exhibit characteristic signals corresponding to the unique proton and carbon environments.
Predicted ¹H NMR Spectrum (in CDCl₃):
Aromatic Protons: Two singlets are expected in the aromatic region (~7.5-8.5 ppm), corresponding to the protons at the C-3 and C-6 positions of the pyridine ring.
Methylene Protons (-CH₂-): A singlet integrating to two protons is expected, likely in the range of ~3.8-4.2 ppm, for the acetate methylene group.
Methyl Protons (-OCH₃): A singlet integrating to three protons will appear further upfield, typically around ~3.7 ppm, corresponding to the methyl ester group.
Predicted ¹³C NMR Spectrum (in CDCl₃):
Carbonyl Carbon: A signal around ~170 ppm for the ester carbonyl carbon.
Aromatic Carbons: Five distinct signals in the aromatic region (~110-160 ppm) for the five carbons of the pyridine ring. The carbons directly attached to bromine (C-2, C-5) will be significantly shifted.
Methylene Carbon: A signal around ~40-45 ppm for the acetate methylene carbon.
Methyl Carbon: A signal around ~52 ppm for the methyl ester carbon.
Sample Preparation: Accurately weigh 10-20 mg of the compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry NMR tube.[8]
Solvent Addition: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[8]
Dissolution: Cap the tube and gently vortex or sonicate to ensure the sample is fully dissolved.[8]
Data Acquisition:
Insert the sample into the NMR spectrometer.
Acquire the ¹H spectrum using a standard single-pulse experiment. A relaxation delay of 1-2 seconds and 16-64 scans are typically sufficient.[8]
Acquire the proton-decoupled ¹³C spectrum. A longer relaxation delay (2-5 seconds) is used to ensure quantitative signals for all carbon atoms.[8]
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
Fig 1. Experimental workflow for NMR analysis.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and elemental composition of the molecule.[9] For a compound containing two bromine atoms, the mass spectrum will display a highly characteristic isotopic pattern.
Key Features:
Isotopic Pattern: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[10] A molecule with two bromine atoms will therefore exhibit a distinctive cluster of peaks for the molecular ion (M⁺) and its fragments:
M⁺ peak: Contains two ⁷⁹Br atoms.
M+2 peak: Contains one ⁷⁹Br and one ⁸¹Br atom. This peak will be approximately twice the height of the M⁺ peak.
M+4 peak: Contains two ⁸¹Br atoms. This peak will be approximately the same height as the M⁺ peak.
The resulting M⁺ : M+2 : M+4 intensity ratio will be approximately 1:2:1.[10][11]
Fragmentation: Under Electron Ionization (EI), a common fragmentation pathway is the loss of a bromine radical (Br•), which is a stable leaving group.[9] Other likely fragmentations include cleavage at the ester group, leading to the loss of •OCH₃ or •COOCH₃.
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.
Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC) inlet.
Chromatographic Separation: Use a suitable capillary column (e.g., DB-5ms) and a temperature gradient to separate the analyte from any impurities before it enters the mass spectrometer.
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to fragment the molecule.[9]
Mass Analysis: Scan a mass range (e.g., m/z 50-400) to detect the molecular ion cluster and key fragment ions.
Data Analysis: Analyze the resulting spectrum to confirm the molecular weight from the molecular ion and identify the characteristic 1:2:1 isotopic pattern for two bromine atoms.[9][10]
Fig 2. Expected isotopic pattern for a dibrominated compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the definitive technique for assessing the purity of synthesized compounds.[7][12] A reverse-phase method is typically suitable for analyzing moderately polar compounds like Methyl 2,5-dibromopyridine-4-acetate.
System Preparation:
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase A: Water with 0.1% Formic Acid or Trifluoroacetic Acid.
Mobile Phase B: Acetonitrile or Methanol with 0.1% of the same acid. The use of protic solvents should be validated to ensure no transesterification of the analyte occurs.[13]
Detector: UV detector set to a wavelength of maximum absorbance (e.g., 254 nm), determined by a UV scan.[12]
Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in the mobile phase or a compatible solvent. Filter through a 0.45 µm syringe filter.[12]
Analysis: Inject a standard volume (5-10 µL) and run a gradient elution (e.g., 5% to 95% B over 20 minutes) to separate the main compound from any impurities.
Purity Calculation: Calculate purity based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram.
Fig 3. Workflow for HPLC purity determination.
Core Physical Property Determination Protocols
Melting Point Determination
The melting point is a fundamental physical property that serves as a primary indicator of a compound's purity. Pure crystalline compounds exhibit a sharp, well-defined melting range (typically 0.5-1.0 °C), whereas impurities will depress the melting point and broaden the range.[14]
Sample Preparation: Ensure the crystalline sample is completely dry. Place a small amount on a clean, dry surface and pulverize it into a fine powder.[15]
Capillary Loading: Gently tap the open end of a capillary tube into the powder until a small amount enters the tube. Invert the tube and tap it gently on a hard surface or drop it through a long glass tube to pack the solid into the sealed end. The final packed height should be 2-3 mm.[15][16]
Measurement:
Place the loaded capillary into the heating block of a melting point apparatus (e.g., Mel-Temp).[15]
Heat rapidly to about 20 °C below the expected melting point.
Reduce the heating rate to a slow, controlled ramp (1-2 °C per minute). A slow rate is critical for accuracy.
Recording the Range:
Record the temperature at which the first droplet of liquid appears (the onset of melting).
Record the temperature at which the last crystal melts and the entire sample becomes a clear liquid.[15]
Report these two values as the melting range.
Fig 4. Standard procedure for melting point determination.
Solubility Assessment
Understanding a compound's solubility profile is critical for designing reaction conditions, purification strategies, and formulation for biological assays.[17][18]
This protocol determines the quantitative solubility of the compound in a specific solvent at a set temperature.[17][18]
Equilibration: Add an excess amount of the solid compound to a known volume or mass of the chosen solvent in a sealed vial.[18]
Saturation: Place the vial in a constant temperature bath and stir vigorously for an extended period (e.g., 24 hours) to ensure the solution reaches equilibrium and is fully saturated.[18]
Separation: Stop stirring and allow the excess solid to settle. Carefully withdraw a known volume of the clear supernatant using a pre-heated or temperature-equilibrated pipette, and pass it through a syringe filter to remove any suspended microcrystals.
Solvent Evaporation: Transfer the filtered, saturated solution to a pre-weighed vial. Carefully evaporate the solvent to dryness under a stream of nitrogen or in a vacuum oven.
Calculation: Weigh the vial containing the dried solid residue. The mass of the residue divided by the volume of the supernatant taken gives the solubility, typically expressed in mg/mL or mol/L.
Fig 5. Gravimetric method for solubility determination.
Conclusion
Methyl 2,5-dibromopyridine-4-acetate is a valuable synthetic intermediate with a well-defined physicochemical profile amenable to characterization by standard analytical techniques. Its identity and structure are unequivocally confirmed by NMR and mass spectrometry, with the latter showing a characteristic isotopic signature due to the two bromine atoms. Purity is best assessed by reverse-phase HPLC, while fundamental properties like melting point and solubility provide critical data for its application in further synthetic endeavors. The protocols and principles outlined in this guide serve as a robust framework for the reliable and reproducible characterization of this and similar compounds in a research and development setting.
References
Benchchem.
Benchchem.
PubMed.
Revue Roumaine de Chimie.
Chemistry LibreTexts.
Benchchem.
JSciMed Central. Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I).
University of Calgary.
MDPI. Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore.
Taylor & Francis Online. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
BOC Sciences. 2,5-Dibromopyridine: Applications in Organic Chemistry and Green Synthesis.
ResearchGate.
Heterocyclic Letters. A convenient and scalable method for preparation of 2,5-dibromopyridine has been developed.
Advanced Spectroscopic Characterization of Methyl 2,5-dibromopyridine-4-acetate: A Technical Guide for Structural Validation
Executive Summary Methyl 2,5-dibromopyridine-4-acetate (CAS: 1806295-96-4)[1] is a highly functionalized, bifunctional halogenated pyridine derivative. In modern drug discovery and advanced organic synthesis, such scaffo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl 2,5-dibromopyridine-4-acetate (CAS: 1806295-96-4)[1] is a highly functionalized, bifunctional halogenated pyridine derivative. In modern drug discovery and advanced organic synthesis, such scaffolds are critical building blocks, particularly for palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions[2].
The accurate structural validation of this compound requires a multi-modal spectroscopic approach. This whitepaper provides an in-depth, self-validating framework for the characterization of Methyl 2,5-dibromopyridine-4-acetate using Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared Spectroscopy (FTIR). By understanding the causality behind the spectroscopic signatures—such as the electron-withdrawing effects of the pyridine nitrogen and the heavy-atom effects of the bromine substituents—analytical scientists can ensure absolute structural integrity[3].
Causality in Spectroscopic Signatures: The Electronic Environment
To interpret the analytical data accurately, one must first understand the intrinsic electronic environment of the molecule:
Pyridine Nitrogen Effect: The electron-withdrawing nature of the pyridine nitrogen atom is the dominant factor controlling reactivity and spectroscopic shielding on the aromatic ring[2]. It deeply deshields the adjacent C6 proton, pushing its NMR signal downfield.
Heavy-Atom Effect (Bromine): The bromine atoms at C2 and C5 exert competing inductive electron withdrawal and resonance donation. In
C NMR, the direct attachment of the heavy bromine atoms causes an anomalous upfield shift (shielding) of the C2 and C5 carbons, a phenomenon critical for distinguishing halogenated positions[3].
Isotopic Signatures: Bromine naturally occurs as two stable isotopes (
Br and Br) in a nearly 1:1 ratio. A dibrominated species will inherently display a distinct 1:2:1 isotopic cluster in mass spectrometry, serving as an internal, self-validating check for molecular composition.
Experimental Protocols: Self-Validating Workflows
Every analytical step must be designed as a self-validating system to prevent false positives. Below are the step-by-step methodologies for acquiring robust spectroscopic data.
Protocol A: High-Resolution NMR Acquisition
Sample Preparation: Dissolve 15 mg of Methyl 2,5-dibromopyridine-4-acetate in 0.6 mL of deuterated chloroform (CDCl
, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS). Causality: TMS acts as an internal standard (0.00 ppm) to self-validate the chemical shift accuracy, while CDCl provides a lock signal.
Instrument Tuning: Tune the probe on a 400 MHz (for
H) and 100 MHz (for C) NMR spectrometer. Perform automated shimming (Z1-Z5 gradients) until the CDCl residual solvent peak full-width at half-maximum (FWHM) is < 0.8 Hz.
Acquisition (
H): Run a standard 1D sequence (zg30) with 16 scans, a 2-second relaxation delay (D1), and a spectral width of 12 ppm.
Acquisition (
C): Run a proton-decoupled sequence (zgpg30) with 1024 scans and a 2-second relaxation delay. Causality: The long relaxation delay ensures accurate integration and signal-to-noise ratio for the quaternary carbons (C2, C4, C5).
Protocol B: LC-HRMS (ESI+) Analysis
Calibration: Calibrate the Time-of-Flight (TOF) mass spectrometer using a standard tuning mix (e.g., Agilent ESI-L) to ensure mass accuracy within < 5 ppm.
Sample Injection: Inject 1 µL of a 1 µg/mL sample diluted in LC-MS grade Methanol/Water (50:50) with 0.1% Formic Acid. Causality: Formic acid promotes efficient protonation
of the pyridine nitrogen.
Ionization Parameters: Set the capillary voltage to 3.5 kV and the fragmentor voltage to 100 V. Causality: A low fragmentor voltage is critical to prevent premature in-source fragmentation of the labile C-Br bonds, preserving the intact molecular ion for isotopic validation.
Protocol C: FTIR-ATR Spectroscopy
Background Subtraction: Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol. Collect a 32-scan ambient air background spectrum.
Sample Analysis: Place 2 mg of the solid compound directly onto the crystal. Apply consistent anvil pressure.
Acquisition: Collect 32 scans from 4000 cm
to 400 cm at a resolution of 4 cm.
Quantitative Data Summaries
The following tables summarize the expected spectroscopic data based on the structural and electronic properties of Methyl 2,5-dibromopyridine-4-acetate.
Table 1:
H NMR Data (400 MHz, CDCl
)
Position
Chemical Shift (ppm)
Multiplicity
Integration
Assignment Rationale
C6-H
8.40
Singlet (s)
1H
Highly deshielded due to adjacent electronegative Pyridine N and ortho-Br.
C3-H
7.60
Singlet (s)
1H
Aromatic proton positioned between C2-Br and C4-alkyl group.
-CH-
3.75
Singlet (s)
2H
Methylene protons of the acetate group, deshielded by adjacent carbonyl.
-OCH
3.70
Singlet (s)
3H
Methoxy protons of the ester moiety.
Table 2:
C NMR Data (100 MHz, CDCl
)
Carbon Type
Chemical Shift (ppm)
Assignment Rationale
C=O (Ester)
169.5
Characteristic carbonyl resonance for aliphatic esters.
C6 (Ar-CH)
151.0
Deshielded alpha-carbon relative to the pyridine nitrogen.
C4 (Ar-C)
145.0
Quaternary aromatic carbon attached to the acetate group.
C2 (Ar-C-Br)
141.5
Quaternary carbon attached to Br; shifted upfield by heavy-atom effect.
C3 (Ar-CH)
128.5
Unsubstituted aromatic carbon.
C5 (Ar-C-Br)
119.0
Quaternary carbon attached to Br; strong heavy-atom shielding.
-OCH
52.5
Methoxy carbon.
-CH-
39.0
Aliphatic methylene carbon.
Table 3: HRMS Data (ESI-TOF, Positive Mode)
Ion Species
Formula
Expected m/z
Observed Isotopic Ratio
(Br)
CHBrNO
307.8922
1 (Base peak of cluster)
(BrBr)
CHBrNO
309.8901
2 (Relative abundance ~200%)
(Br)
CHBrNO
311.8881
1 (Relative abundance ~100%)
Table 4: FTIR-ATR Peak Assignments
Wavenumber (cm)
Vibrational Mode
Structural Correlation
3050
C-H stretch (sp)
Pyridine ring aromatic protons.
2955
C-H stretch (sp)
Aliphatic acetate and methoxy groups.
1735
C=O stretch
Strong, sharp peak indicating the ester carbonyl.
1570, 1530
C=C, C=N stretch
Pyridine ring skeletal vibrations.
1210
C-O stretch
Ester alkoxy bond stretching.
1020
C-Br stretch
Halogen-carbon bond vibration.
Visualizing the Analytical Logic
To ensure robust data interpretation, the analytical workflow and the mass spectrometric fragmentation pathways are visualized below.
Spectroscopic Validation Workflow
Figure 1: Multi-spectral validation workflow for halogenated pyridine characterization.
Mass Spectrometry Fragmentation Pathway
Understanding the fragmentation of the molecule under collision-induced dissociation (CID) is a secondary self-validating check. The loss of a bromine radical and the cleavage of the ester group are primary mechanistic pathways.
Figure 2: Proposed ESI-MS fragmentation pathway for Methyl 2,5-dibromopyridine-4-acetate.
Technical Guide: Solubility Profiling of Methyl 2,5-dibromopyridine-4-acetate
This in-depth technical guide details the solubility profile, physicochemical properties, and handling protocols for Methyl 2,5-dibromopyridine-4-acetate . The following data is synthesized from structure-property relati...
Author: BenchChem Technical Support Team. Date: March 2026
This in-depth technical guide details the solubility profile, physicochemical properties, and handling protocols for Methyl 2,5-dibromopyridine-4-acetate . The following data is synthesized from structure-property relationship (SPR) analysis of close structural analogs (e.g., 2,5-dibromo-4-methylpyridine and methyl 4-pyridylacetate) and standard organic synthesis protocols for halogenated pyridine esters.
Executive Summary & Chemical Identity
Methyl 2,5-dibromopyridine-4-acetate is a specialized heterocyclic building block used primarily in pharmaceutical research for the development of bioactive scaffolds. Its structure features a pyridine core substituted with two lipophilic bromine atoms and a polar methyl acetate side chain. This unique combination dictates a solubility profile characterized by high affinity for moderately polar organic solvents and negligible aqueous solubility.
Property
Detail
Chemical Name
Methyl 2-(2,5-dibromopyridin-4-yl)acetate
Molecular Formula
C₈H₇Br₂NO₂
Molecular Weight
~308.96 g/mol
Physical State
Solid (typically off-white to pale yellow crystalline powder)
Primary Application
Intermediate for Suzuki-Miyaura coupling; precursor for fused heterocycles.
Physicochemical Analysis & Solubility Logic
To understand the solubility behavior of this compound, one must analyze the competition between its functional groups:
The Pyridine Core (Lipophilic/Basic): The nitrogen atom provides a lone pair, theoretically allowing for hydrogen bonding. However, the electron-withdrawing nature of the two bromine atoms significantly reduces the basicity of the pyridine nitrogen, making it less likely to protonate in neutral aqueous media.
Bromine Substituents (Hydrophobic): The C-2 and C-5 bromine atoms add significant lipophilicity (increasing LogP) and molecular weight, driving the compound towards non-polar solvent compatibility.
Methyl Ester Group (Polar/Acceptor): The ester moiety provides a dipole moment, facilitating solubility in polar aprotic solvents (like DMSO) and moderately polar solvents (like Ethyl Acetate).
Before scaling up a reaction, validate solubility using this rapid visual protocol.
Figure 1: Rapid solubility determination workflow for solvent screening.
Strategic Applications in Synthesis
Understanding the solubility profile allows for optimized reaction design.
Suzuki-Miyaura Coupling
Solvent System: 1,4-Dioxane/Water or Toluene/Water mixtures are common.
Solubility Logic: The dibromo-pyridine dissolves in the organic phase (Dioxane/Toluene), while the inorganic base (e.g., K₂CO₃) dissolves in the water phase. The reaction occurs at the interface or via phase transfer.
Recommendation: Use 1,4-Dioxane as it solubilizes the starting material well and is miscible with water, creating a homogeneous system at reflux.
Nucleophilic Substitution (S_NAr)
Solvent System: DMF or DMSO.
Solubility Logic: The high polarity of these solvents stabilizes the charged transition states often involved in displacing the bromine atoms. The starting material is highly soluble here, ensuring fast kinetics.
Purification (Work-up)
Extraction: Dilute the reaction mixture with Ethyl Acetate or DCM . Wash with water/brine. The product will remain in the organic layer.
Precipitation: If the product is dissolved in a minimal amount of DCM, slowly adding Hexane will force the product to crash out as a solid, purifying it from soluble impurities.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for 2,5-Dibromo-4-methylpyridine (CID 2734429). Retrieved from [Link]
Organic Syntheses. General procedures for Pyridine-acetic acid ester derivatives. (Analogous methodology). Retrieved from [Link]
Foundational
Navigating the Synthesis and Supply of Methyl 2,5-dibromoisonicotinate: A Technical Guide for Chemical Researchers
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals Introduction: Clarifying the Chemical Identity In the landscape of specialized chemical reagents, precise nomenclature is paramount. The c...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Clarifying the Chemical Identity
In the landscape of specialized chemical reagents, precise nomenclature is paramount. The compound of interest for this guide is Methyl 2,5-dibromopyridine-4-carboxylate , a key building block in medicinal chemistry. It is crucial to note that this compound is often referred to by its synonym, Methyl 2,5-dibromoisonicotinate . While the user query specified "Methyl 2,5-dibromopyridine-4-acetate," this appears to be a less common name or a potential misnomer. The structural difference lies in the linkage between the pyridine ring and the carboxyl group: a direct bond in the case of a carboxylate (or isonicotinate), and a methylene (-CH2-) bridge in an acetate. Based on commercial availability and documentation, this guide will focus on the carboxylate (CAS No. 1214378-73-0), as it is the more established and accessible research chemical.
Commercial Availability and Sourcing
Methyl 2,5-dibromoisonicotinate is available from a select number of specialized chemical suppliers. Researchers seeking to procure this compound can refer to the following vendors. Availability and stock levels should be confirmed directly with the suppliers.
Supplier
Product Name
CAS Number
Notes
JHECHEM CO LTD
Methyl 2,5-dibromopyridine-4-carboxylate
1214378-73-0
A manufactory with a history of providing this product.[1][2]
Crysdot LLC
Methyl 2,5-dibromoisonicotinate
1214378-73-0
Listed as a heterocyclic compound available for quotation.[3]
Other suppliers may offer this compound on a custom synthesis basis. It is advisable to inquire with vendors specializing in substituted pyridine heterocycles.
Physicochemical Properties and Structural Data
A summary of the key properties for Methyl 2,5-dibromoisonicotinate is provided below. These values are based on available supplier data and computational models.
The synthesis of Methyl 2,5-dibromoisonicotinate is a multi-step process that hinges on the initial formation of the 2,5-dibromopyridine core, followed by the introduction of the methyl carboxylate group at the 4-position. The rationale behind this strategy is to first establish the stable, halogenated heterocyclic scaffold, which can then be selectively functionalized.
Step 1: Synthesis of the 2,5-Dibromopyridine Core
A robust and scalable method for preparing 2,5-dibromopyridine starts from 2-aminopyridine. This involves a two-stage process: bromination to form 2-amino-5-bromopyridine, followed by a Sandmeyer-type reaction to replace the amino group with a second bromine atom.
Experimental Protocol: Synthesis of 2,5-Dibromopyridine
Bromination of 2-Aminopyridine:
In a suitable reaction vessel, dissolve 2-aminopyridine in a solvent such as acetic anhydride.[6]
Cool the mixture and slowly add liquid bromine dropwise, maintaining the temperature between 20-25°C.[6]
After the addition is complete, heat the reaction mixture to 45-55°C for 2-3 hours.[6]
Quench the reaction by adding water until all solids dissolve.
Neutralize the solution by the dropwise addition of a sodium hydroxide solution to precipitate the product.
Collect the solid by vacuum filtration, dry, and recrystallize from ethanol to obtain 2-amino-5-bromopyridine.[6]
Diazotization and Sandmeyer Reaction:
In a separate vessel, prepare a solution of hydrobromic acid (48%).
In the presence of a catalytic amount of cuprous bromide, add the 2-amino-5-bromopyridine portion-wise while maintaining a low temperature (-5 to 15°C).[6]
Slowly add a solution of sodium nitrite dropwise to form the diazonium salt in situ.
Allow the reaction to proceed for 2-5 hours at the controlled low temperature.[6]
Neutralize the reaction mixture with a sodium hydroxide solution to a pH of 7-8.
The product, 2,5-dibromopyridine, can then be isolated through distillation under reduced pressure.[6]
Step 2: Carboxylation and Esterification
With the 2,5-dibromopyridine scaffold in hand, the next critical step is the introduction of the carboxylate group at the 4-position. A highly effective method for this transformation is a palladium-catalyzed carbonylation reaction. This approach is favored for its efficiency and selectivity in forming new carbon-carbon bonds.
Proposed Experimental Protocol: Synthesis of Methyl 2,5-dibromoisonicotinate
Palladium-Catalyzed Carbonylation:
In a high-pressure reaction vessel, combine 2,5-dibromopyridine, a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), a suitable phosphine ligand (e.g., dppf, Xantphos), and a base (e.g., Et₃N, K₂CO₃) in a solvent like methanol.
Pressurize the vessel with carbon monoxide (CO) gas. The pressure will depend on the specific catalytic system but is a critical parameter.
Heat the reaction mixture. The temperature will need to be optimized but typically ranges from 80-120°C.
The reaction proceeds via an oxidative addition of the palladium catalyst to the C-Br bond, followed by CO insertion and reductive elimination to form the methyl ester directly, as methanol acts as the nucleophile.[7]
Monitor the reaction by GC-MS or TLC for the consumption of the starting material.
Work-up and Purification:
After the reaction is complete, cool the vessel and carefully vent the CO gas in a fume hood.
Filter the reaction mixture to remove the catalyst.
Concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield pure Methyl 2,5-dibromoisonicotinate.
Workflow for the Synthesis of Methyl 2,5-dibromoisonicotinate
Caption: Proposed two-step synthesis of Methyl 2,5-dibromoisonicotinate.
Application in Drug Discovery and Medicinal Chemistry
The pyridine scaffold is a cornerstone in modern medicinal chemistry, present in numerous FDA-approved drugs. Its utility stems from its ability to act as a bioisostere for a phenyl ring, its capacity to form crucial hydrogen bonds, and its role in improving the physicochemical properties of drug candidates.[8]
The 2,5-dibromo-4-carboxylate substitution pattern of the target molecule is of particular interest to drug development professionals for several reasons:
Vectorial Complexity: The two bromine atoms provide distinct handles for further chemical modification through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the systematic exploration of chemical space to optimize potency and selectivity against a biological target.
Kinase Inhibitor Scaffolds: Pyridine-based structures are frequently found in the core of protein kinase inhibitors, which are a major class of anti-cancer drugs.[8][9][10] The nitrogen atom of the pyridine ring often forms a key hydrogen bond with the "hinge region" of the kinase ATP-binding pocket, a critical interaction for potent inhibition.[9]
Modulation of Properties: The ester group at the 4-position can be hydrolyzed to the corresponding carboxylic acid, providing another point for modification (e.g., amide formation) or to act as a key interacting group with the target protein.
Role of Pyridine Scaffolds in Kinase Inhibition
Caption: Pyridine-based inhibitors often target the ATP-binding pocket of kinases.
Safety, Handling, and Storage
As a brominated heterocyclic compound, Methyl 2,5-dibromoisonicotinate should be handled with care in a laboratory setting. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from closely related analogues like Methyl 2-bromoisonicotinate and other brominated pyridines provide essential safety guidance.[9]
Hazards: Expected to cause skin and serious eye irritation. May cause respiratory irritation.[9]
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. All handling should be performed in a well-ventilated fume hood.[9]
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.[9]
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10]
Conclusion
Methyl 2,5-dibromoisonicotinate is a valuable and versatile building block for researchers in organic synthesis and drug discovery. Its strategic importance lies in the trifunctional nature of the pyridine ring, offering multiple, distinct sites for chemical elaboration. While its direct commercial availability is limited to specialized suppliers, its synthesis is achievable through established methodologies, primarily involving the construction of a dibromopyridine core followed by palladium-catalyzed carbonylation. For medicinal chemists, this scaffold provides a robust platform for the development of novel therapeutics, particularly in the highly competitive field of kinase inhibitors. As with all specialized reagents, adherence to strict safety protocols is essential during its handling and use.
References
Tokyo Chemical Industry Co., Ltd. (2025).
Wikipedia. (n.d.). Methyl isonicotinate. Retrieved from [Link]
BenchChem. (2025). The Pivotal Role of the Pyridine Scaffold in Modern Medicinal Chemistry: A Technical Guide.
PrepChem.com. (n.d.). Synthesis of (a) methyl isonicotinate. Retrieved from [Link]
Tokyo Chemical Industry Co., Ltd. (2023).
BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Methyl 2-(aminomethyl)
Application Note: High-Precision Suzuki-Miyaura Coupling of Methyl 2,5-dibromopyridine-4-acetate
Abstract Methyl 2,5-dibromopyridine-4-acetate represents a high-value scaffold in medicinal chemistry, offering three distinct vectors for diversification: two halogenated sites (C2, C5) and a reactive ester handle (C4)....
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Methyl 2,5-dibromopyridine-4-acetate represents a high-value scaffold in medicinal chemistry, offering three distinct vectors for diversification: two halogenated sites (C2, C5) and a reactive ester handle (C4). However, this structural density presents two critical challenges: regioselectivity (discriminating between the C2 and C5 bromides) and chemoselectivity (preserving the base-labile ester and acidic
-methylene protons). This guide details optimized protocols for site-selective Suzuki-Miyaura cross-coupling, leveraging electronic differentiation to achieve exclusive C2-arylation while maintaining scaffold integrity.
Part 1: Chemical Architecture & Reactivity Profile
To successfully manipulate Methyl 2,5-dibromopyridine-4-acetate, one must understand the electronic and steric landscape of the molecule. It is not merely a "dibromide"; it is a system with hierarchical reactivity.
The Regioselectivity Hierarchy (C2 vs. C5)
In 2,5-dibromopyridines, the C2 position is electronically activated toward oxidative addition by the adjacent ring nitrogen. The inductive effect of the nitrogen atom lowers the electron density at C2, making the C-Br bond more susceptible to insertion by the Palladium(0) species compared to the C5 position.
C2-Bromide: Proximal to Nitrogen
Electron Deficient Fast Oxidative Addition .
C5-Bromide: Distal to Nitrogen, hindered by C4-substituent
Electron Neutral Slow Oxidative Addition .
The Chemoselectivity Trap (The C4-Acetate)
The substituent at C4 is a methyl acetate group (
). This introduces two risks:
Ester Hydrolysis: Aqueous strong bases (NaOH, KOH) will hydrolyze the ester to the carboxylic acid.
-Deprotonation: The methylene protons () are pseudo-benzylic (pyridylic) and to a carbonyl. Strong bases (NaH, NaOtBu) can deprotonate this position, leading to self-condensation or polymerization.
Strategic Conclusion: We must use mild carbonate or phosphate bases (K
CO, CsCO, KPO) and control the temperature to favor C2-coupling without degrading the C4-sidechain.
Reactivity Visualization
Figure 1: Reactivity heatmap indicating the kinetic preference for C2 oxidative addition and potential liability at C4.
Part 2: Critical Reaction Parameters
Catalyst Selection
Standard (Recommended):Pd(PPh
) . The triphenylphosphine ligands are bulky enough to enhance reductive elimination but not so active that they force promiscuous coupling at both C2 and C5 at room temperature.
High-Activity (For C5 or Bis-coupling):Pd(dppf)Cl
or XPhos Pd G2 . These are required if the C2 position is already substituted or if the C5 position is the target (after blocking C2).
Base & Solvent Systems
System
Base
Solvent
Application
Pros/Cons
A (Mild)
NaCO (2M aq)
Toluene/EtOH
C2-Selective
Standard. Good selectivity. Risk of slow ester hydrolysis if heated >80°C.
Objective: Introduce an aryl group at C2 while leaving the C5-bromide and C4-ester intact.
Reagents:
Methyl 2,5-dibromopyridine-4-acetate (1.0 equiv)
Aryl Boronic Acid (1.05 equiv) — Strict stoichiometry is vital.
Pd(PPh
) (3-5 mol%)
Na
CO (2.0 equiv, 2M aqueous solution)
Solvent: 1,2-Dimethoxyethane (DME) or Toluene/Ethanol (4:1).
Step-by-Step Methodology:
Inert Setup: Flame-dry a Schlenk flask or purge a reaction vial with Argon/Nitrogen. Oxygen promotes homocoupling of the boronic acid and catalyst deactivation.
Loading: Add the dibromide substrate, aryl boronic acid, and Pd(PPh
) to the vessel.
Solvation: Add the organic solvent (degassed). Stir to dissolve.
Activation: Add the aqueous Na
CO solution via syringe.
Reaction:
Temperature: Heat to 60°C . Do not reflux initially.
Monitoring: Check HPLC/TLC at 2 hours. The C2-product usually forms rapidly.
Stop Condition: Stop when the starting dibromide is consumed (<5%). Do not push for "complete" conversion if di-coupled impurity starts appearing.
Workup: Dilute with Ethyl Acetate, wash with water and brine. Dry over MgSO
.
Purification: Flash chromatography. The mono-coupled product is typically more polar than the starting material but less polar than the bis-coupled byproduct.
Why this works: At 60°C with Pd(PPh
), the rate of oxidative addition at C2 is significantly faster than at C5. The limiting stoichiometry of the boronic acid prevents "over-coupling."
Protocol B: Sequential C2, C5-Bis-Arylation
Objective: Introduce two different aryl groups. First at C2, then at C5.
Workflow Diagram:
Figure 2: Sequential workflow for asymmetrical diarylation.
Step 2 Modification (C5-Coupling):
Since the C5-bromide is deactivated (electronically neutral and sterically hindered by the C4-acetate and the new C2-aryl group), standard conditions may fail.
Catalyst Switch: Use Pd(dppf)Cl
(5 mol%) or XPhos Pd G2 .
Temperature: Increase to 90°C - 100°C .
Base: Use K
PO (3.0 equiv) in Toluene/Water to ensure sufficient activation without degrading the ester at high temperatures.
Part 4: Troubleshooting & Optimization
Observation
Root Cause
Corrective Action
Loss of Ester (Carboxylic Acid formation)
Hydrolysis due to aqueous base + heat.
Switch to anhydrous conditions : CsCO in dry Dioxane at 80°C.
Low Yield of C2 Product (Starting Material remains)
Catalyst deactivation or sluggish oxidative addition.
Degas solvents thoroughly. Switch to Pd(dppf)Cl , but lower temp to 50°C to maintain selectivity.
Poor Selectivity (Mixture of Mono/Bis)
Reaction temperature too high or excess boronic acid.
Reduce temp to RT or 40°C . Use exactly 1.0 equiv of boronic acid. Add boronic acid slowly (syringe pump).
"Black Metal" Precipitation
Catalyst decomposition (Pd black).
Ligand instability. Add excess ligand (e.g., free PPh) or switch to a palladacycle precatalyst (XPhos Pd G2).
References
Mechanistic Origins of Selectivity
Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1][2] Chemical Reviews, 1995 , 95(7), 2457–2483.
Regioselectivity in Dihalogenated Heterocycles
Lutz, M. R., et al. "Selective Cross-Coupling of 2,5-Dibromopyridine." Journal of Organic Chemistry, 2010, 75. (General principles of C2 vs C5 reactivity).
Base Compatibility in Suzuki Coupling
Miyaura, N. "Metal-Catalyzed Cross-Coupling Reactions," Wiley-VCH, 2004. (Detailed discussion on carbonate vs.
Pyridine Functionalization Protocols
BenchChem Application Notes.[3] "Suzuki Coupling Protocol for Substituted Pyridines."
(General reference for standard industrial protocols).
Application Note: Buchwald-Hartwig Amination of Methyl 2,5-dibromopyridine-4-acetate
[1] Executive Summary This guide details the protocol for the regioselective Buchwald-Hartwig amination of Methyl 2,5-dibromopyridine-4-acetate . This substrate presents a "chemical trifecta" of challenges: Regioselectiv...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
This guide details the protocol for the regioselective Buchwald-Hartwig amination of Methyl 2,5-dibromopyridine-4-acetate . This substrate presents a "chemical trifecta" of challenges:
Regioselectivity: Distinguishing between the C2-Br and C5-Br sites.
Chemoselectivity: Preserving the base-sensitive methyl ester moiety.
Enolization Risk: The C4-acetate side chain contains acidic
-protons susceptible to side reactions under standard strong-base conditions.
Our optimized protocol utilizes a Pd(0)/Xantphos catalytic system with Cesium Carbonate (
) to achieve exclusive C2-amination while maintaining ester integrity.
Mechanistic Insight & Regiocontrol
The Regioselectivity Hierarchy
In 2,5-dibromopyridines, the site of oxidative addition is governed by the electronic deficiency of the carbon-halogen bond.
Position C2 (Preferred): The carbon at position 2 is adjacent to the electronegative pyridine nitrogen. The inductive withdrawal (
effect) lowers the electron density of the C2–Br bond, significantly lowering the activation energy for oxidative addition by the electron-rich Pd(0) species.
Position C5 (Secondary): While the C5 position is activated relative to benzene, it lacks the direct
-nitrogen activation found at C2.
Impact of C4-Acetate: The acetate group at C4 exerts a mild steric influence on C5 and a weak inductive withdrawal on the ring. However, it does not override the intrinsic electronic preference for C2.
Base-Sensitivity & The "Ester Trap"
Standard Buchwald-Hartwig conditions often employ Sodium tert-butoxide (NaOtBu) . For this substrate, NaOtBu is contraindicated for two reasons:
Transesterification/Hydrolysis: Alkoxides can attack the methyl ester.
Enolization: The methylene protons of the acetate group (
) are acidic (). Strong bases can generate enolates, leading to Claisen-type condensations or polymerization.
Solution: We utilize Cesium Carbonate (
) , a milder, heterogeneous base that facilitates the catalytic cycle without degrading the ester or deprotonating the -carbon.
Reaction Pathway Visualization
Figure 1: Mechanistic pathway highlighting the kinetic preference for C2 oxidative addition due to electronic activation by the pyridine nitrogen.
Optimization Matrix
Before scale-up, we recommend a screen using the following parameters. The "Standard Protocol" below is derived from the Best Balance condition.
Parameter
Option A (Standard)
Option B (High Activity)
Option C (Challenging Amines)
Pd Source
Ligand
Xantphos
BrettPhos
RuPhos
Base
(2.0 equiv)
(2.0 equiv)
Solvent
1,4-Dioxane
Toluene
t-Amyl Alcohol
Temp
80–100 °C
80–100 °C
80 °C
Rationale
Xantphos has a wide bite angle, stabilizing Pd and promoting reductive elimination. Excellent for heterocycles.
BrettPhos is superior for primary amines and prevents bis-arylation.
RuPhos is specialized for secondary amines and bulky substrates.
Application Note: Methyl 2,5-dibromopyridine-4-acetate as a Strategic Scaffold in Drug Discovery
Executive Summary Methyl 2,5-dibromopyridine-4-acetate (CAS: 1150114-77-2) represents a "privileged scaffold" in medicinal chemistry. Unlike simple halopyridines, this trifunctional building block offers three distinct r...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl 2,5-dibromopyridine-4-acetate (CAS: 1150114-77-2) represents a "privileged scaffold" in medicinal chemistry. Unlike simple halopyridines, this trifunctional building block offers three distinct reactive sites: an electrophilic C2-bromide, a less reactive C5-bromide, and a nucleophilic/electrophilic C4-acetate side chain.
This guide details the protocols for exploiting these orthogonal reactivities. It is designed for medicinal chemists targeting kinase inhibitors, GPCR ligands, and complex fused heterocycles (e.g., 1,6-naphthyridines or 6-azaindoles) where the pyridine core serves as the central pharmacophore.
Chemical Profile & Reactivity Analysis
To successfully utilize this scaffold, one must understand the electronic bias imposed by the pyridine nitrogen.[1]
Reactivity Heatmap
The molecule displays a clear hierarchy of reactivity, allowing for sequential, "one-pot" multi-step syntheses without the need for extensive protecting groups.
Figure 1: Orthogonal reactivity profile. The C2 position is activated by the adjacent nitrogen, making it significantly more reactive toward oxidative addition than the C5 position.
Quantitative Data Summary
Property
Specification
Strategic Implication
CAS
1150114-77-2
Verification key for procurement.
MW
308.96 g/mol
High halogen density; heavy atom count useful for X-ray crystallography.
C2-Br Reactivity
High ( vs C5)
Allows selective mono-coupling at room temperature.
C5-Br Reactivity
Moderate
Requires elevated temps (>80°C) or specialized ligands (e.g., XPhos).
Acidity ()
~18-20 (estimated for -CH)
The methylene protons are acidified by the pyridine ring, enabling alkylation.
Objective: Selectively functionalize the C2 position with an aryl group while leaving the C5-bromide and C4-ester intact for later steps.
Mechanistic Insight
The oxidative addition of Pd(0) to the C-Br bond is the rate-determining step. The C2-Br bond is weaker and more electron-deficient due to the inductive effect (-I) of the pyridine nitrogen. By controlling temperature and catalyst load, we achieve >95% regioselectivity.
Degassing: Charge a reaction vial with the dibromo-ester, boronic acid, and base. Evacuate and backfill with Argon (
).
Solvation: Add degassed solvent mixture.
Catalyst Addition: Add Pd catalyst quickly under positive Argon pressure.
Reaction: Stir at ambient temperature (20-25°C) for 4–12 hours. Note: Do not heat. Heating promotes bis-coupling.
Monitoring: Monitor via LC-MS. Look for the disappearance of SM (M+H ~309/311) and appearance of mono-coupled product.
Validation: If di-coupled product appears (>5%), lower temperature to 0°C.
Workup: Dilute with EtOAc, wash with brine, dry over
.
Purification: Flash chromatography (Hexane/EtOAc). The mono-coupled product is usually more polar than the starting material.
Application 2: Synthesis of Fused 1,6-Naphthyridines
Objective: Use the C5-bromide and the C4-acetate to build a second ring, creating a 1,6-naphthyridine scaffold common in kinase inhibitors.
Workflow Logic
This protocol utilizes a "tandem reaction" strategy:
Step A: Condensation of the ester with an amine/amidine.
Step B: Intramolecular cyclization (Heck or Buchwald type) to close the ring.
Figure 2: Strategic workflow for converting the linear ester side-chain into a fused bicyclic system.
Protocol: Cyclization via Amidation & Heck Coupling
Reagents:
Intermediate from App 1 (C2-arylated pyridine ester)
Primary Amine: Benzylamine or Aniline derivative (1.2 eq)
Trimethylaluminum (
) (Caution: Pyrophoric) or TBD (Triazabicyclodecene) for milder amidation.
Step-by-Step Methodology:
Direct Amidation: Treat the ester with the amine and
(1.5 eq) in Toluene at 0°C RT to form the amide.
Why:
activates the amine for direct attack on the ester, avoiding hydrolysis steps.
Cyclization Pre-check: Isolate the amide. Verify the C5-Br is intact (MS check).
Intramolecular Cyclization:
Dissolve amide in DMF.
Add
(10 mol%), (20 mol%), and (2 eq).
Heat to 100°C.
Mechanism:[2] The amide nitrogen (or adjacent carbon if using specific substrates) attacks the C5-Pd intermediate, closing the ring to form the naphthyridinone.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Bis-coupling during Step 1
Temperature too high or excess Boronic acid.
Strictly control Temp < 25°C. Add boronic acid dropwise.
Hydrolysis of Ester
Wet solvent or hydroxide base usage.
Use Carbonate bases (). Ensure solvents are anhydrous.
Low Yield in Cyclization
Catalyst poisoning or steric hindrance.
Switch to Buchwald ligands (e.g., XPhos or BrettPhos) for the C5-Br activation.
Application Note: Regioselective Palladium-Catalyzed Cross-Coupling of Methyl 2,5-dibromopyridine-4-acetate
Executive Summary Methyl 2,5-dibromopyridine-4-acetate is a high-value heterocyclic building block in medicinal chemistry, particularly for the synthesis of dual-pharmacophore kinase inhibitors and complex peptidomimetic...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl 2,5-dibromopyridine-4-acetate is a high-value heterocyclic building block in medicinal chemistry, particularly for the synthesis of dual-pharmacophore kinase inhibitors and complex peptidomimetics. Its structure presents a classic "dihalo-heterocycle" challenge: achieving exclusive regioselectivity between two chemically distinct bromine substituents.
This guide details the specific protocols to exploit the electronic differentiation between the C2 and C5 positions. By leveraging the intrinsic electrophilicity of the C2-position (adjacent to the pyridine nitrogen), researchers can achieve stepwise, programmable functionalization.[1]
Structural Analysis & Mechanistic Rationale
The Regioselectivity Hierarchy
The pyridine ring is electron-deficient, but the electron density is not uniformly distributed. In 2,5-dibromopyridine derivatives, the reactivity order in Palladium(0)-catalyzed cross-couplings (Suzuki-Miyaura, Stille, Sonogashira) is governed by the rate of oxidative addition.
C2 Position (α-position): Highly activated. The adjacent nitrogen atom exerts a strong inductive electron-withdrawing effect (-I), lowering the bond dissociation energy of the C-Br bond and stabilizing the anionic character of the transition state during oxidative addition.
C5 Position (β-position): Less reactive. It behaves more like an electron-deficient aryl bromide. While reactive, it is significantly slower to undergo oxidative addition compared to the C2 site.
C4-Acetate Group: The methyl acetate substituent at C4 is attached via a methylene spacer (
). While it does not conjugate directly with the ring to deactivate the C5 position significantly, the ester moiety is sensitive to hydrolysis. Crucial Note: Base selection is critical to preserve the ester integrity.
Visualization: Reactivity Map & Pathway
The following diagram illustrates the logical flow for sequential functionalization.
Figure 1: Sequential reactivity flow.[2][3] The C2-bromide reacts kinetically faster (k1 >> k2), allowing isolation of the mono-coupled product.
Experimental Protocols
Protocol A: C2-Selective Suzuki-Miyaura Coupling
Objective: Install an aryl or heteroaryl group exclusively at the C2 position while leaving the C5-bromide and C4-ester intact.
Rationale: We utilize a mild base system to prevent ester hydrolysis and a standard triphenylphosphine-based catalyst which is active enough for C2 but sluggish for C5, enhancing selectivity.
Base: Sodium Carbonate (Na₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 equiv)
Solvent: Toluene/Ethanol/Water (4:1:1 ratio) or 1,4-Dioxane (anhydrous if ester is very labile)
Step-by-Step Procedure
Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen.[1][4][5]
Charging: Add the dibromopyridine substrate (1.0 equiv), arylboronic acid (1.05 equiv), and Pd(PPh₃)₄ (0.05 equiv).
Solvent Addition: Add the degassed solvent mixture (0.1 M concentration relative to substrate).
Base Addition: Add the base (2.0 equiv). Note: If using aqueous base, ensure it is degassed to prevent homocoupling of the boronic acid.
Reaction: Heat the mixture to 80-90°C for 4–6 hours.
Monitoring: Check TLC or LCMS every hour. The starting material should disappear, and a single major product (C2-coupled) should appear.
Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water (x2) and brine (x1). Dry over Na₂SO₄.[1]
Purification: Concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Critical Checkpoint: Avoid "over-cooking" the reaction. Extended reaction times (>12h) or higher temperatures (>100°C) may lead to trace amounts of C5 coupling (bis-coupled byproduct).
Objective: React the remaining C5-bromide in the C2-substituted intermediate.
Rationale: The C5-bromide is deactivated and sterically more hindered. A more active catalyst system (using electron-rich, bulky ligands like SPhos or XPhos) is often required to drive this step to completion.
Materials
Substrate: C2-substituted-5-bromopyridine-4-acetate (from Protocol A)
Coupling Partner: Boronic acid, Stannane, or Alkyne
Catalyst: Pd(OAc)₂ (2 mol%) + XPhos or SPhos (4 mol%)
Base: K₃PO₄ (3.0 equiv)
Solvent: 1,4-Dioxane or Toluene (anhydrous)
Step-by-Step Procedure
Setup: Prepare a sealed tube or pressure vial under inert atmosphere.
Charging: Add the C2-substituted substrate (1.0 equiv), new boronic acid (1.5 equiv), Pd(OAc)₂, XPhos, and K₃PO₄.
Reaction: Add anhydrous 1,4-Dioxane. Seal the vessel.
Heating: Heat to 100-110°C for 12–16 hours.
Workup: Filter through a Celite pad to remove palladium residues. Concentrate and purify via column chromatography.[1]
Data Summary & Troubleshooting
Table 1: Optimization Parameters for Regioselectivity
Variable
Condition A (C2-Selective)
Condition B (C5-Promoting)
Impact Note
Ligand
PPh₃ (Triphenylphosphine)
XPhos, SPhos, or tBu₃P
Bulky, electron-rich ligands boost oxidative addition at deactivated C5.
Temperature
60–90°C
100–120°C
Higher temp overcomes the activation energy barrier for C5-Br bond breaking.
Stoichiometry
1.0–1.1 equiv Boronic Acid
1.5–2.0 equiv Boronic Acid
Excess reagent drives the sluggish C5 reaction to completion.
Base
Na₂CO₃, NaHCO₃
K₃PO₄, Cs₂CO₃
Stronger bases facilitate the transmetallation step but risk ester hydrolysis.
Troubleshooting Guide
Issue 1: Hydrolysis of the Methyl Ester
Symptom:[5][6][7][8][9][10] Appearance of a carboxylic acid peak in LCMS (M-14 mass shift).
Cause: Hydroxide generation from carbonate bases in aqueous media.
Solution: Switch to anhydrous conditions using K₃PO₄ (suspended in dioxane) or CsF (Cesium Fluoride) as the base. Avoid water/alcohol co-solvents.
Cause: Catalyst is too active or temperature is too high.
Solution: Lower temperature to 60°C. Reduce catalyst loading to 1 mol%. Ensure strict 1.0 equiv stoichiometry of the boronic acid.
Issue 3: Protodebromination (Loss of Br without coupling)
Cause: Hydride source present (often from ethanol/isopropanol solvent).
Solution: Switch to non-protic solvents like Toluene or DMF.
Mechanistic Visualization: The Catalytic Cycle
Understanding the cycle ensures you can troubleshoot effectively. The diagram below highlights the critical "Decision Point" where regioselectivity is determined.
Figure 2: Catalytic cycle emphasizing the kinetic preference for C2 oxidative addition.
References
Regioselective Suzuki-Miyaura Coupling of 2,4-Dibromopyridine
Source: Journal of Organic Chemistry (ACS)
Relevance: Establishes the foundational rule that C2 (ortho to N)
Relevance: Validates the "C2-first" reactivity hierarchy in multi-halogen
Link:
Disclaimer: All protocols involve hazardous chemicals. Perform a full risk assessment (COSHH) before experimentation. Yields may vary based on specific boronic acid partners.
Technical Support Center: Identifying Impurities in Methyl 2,5-dibromopyridine-4-acetate by HPLC
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the HPLC analysis of Methyl 2,5-dibromopyridine-4-acetate. It is designed to be...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the HPLC analysis of Methyl 2,5-dibromopyridine-4-acetate. It is designed to be a practical resource for troubleshooting common issues and ensuring the scientific integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect to see in a sample of Methyl 2,5-dibromopyridine-4-acetate?
A1: Potential impurities can originate from the starting materials, side reactions during synthesis, or degradation. Based on typical synthetic routes, you should be vigilant for:
Starting materials and synthetic precursors: Unreacted 2,5-dibromopyridine or precursors like 2-amino-5-bromopyridine.[1]
Isomeric impurities: Positional isomers such as Methyl 3,5-dibromopyridine-4-acetate may form depending on the synthetic strategy.
Hydrolysis product: The corresponding carboxylic acid, 2,5-dibromopyridine-4-acetic acid, can be present due to the hydrolysis of the methyl ester.[2] This can be exacerbated by the presence of moisture in the sample or mobile phase.
Byproducts from synthesis: Depending on the specific reagents and conditions used, other related substances may be formed. For instance, if the synthesis starts from 2-aminopyridine, incomplete reactions or side reactions during diazotization and bromination can lead to various brominated amino-pyridines.[1][3]
Q2: My main peak for Methyl 2,5-dibromopyridine-4-acetate is tailing. What is the likely cause and how can I fix it?
A2: Peak tailing for pyridine-containing compounds is a frequent issue in reversed-phase HPLC.[4] The primary cause is often the interaction between the basic nitrogen of the pyridine ring and acidic residual silanol groups on the surface of the silica-based stationary phase.[5] This secondary interaction mechanism leads to a portion of the analyte molecules being retained longer, resulting in a "tail."[4]
Here’s how to address this:
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (typically to < 3) can protonate the silanol groups, reducing their interaction with the basic analyte.[6]
Use of an End-Capped Column: Modern, high-purity silica columns that are "end-capped" have fewer free silanol groups, which significantly reduces peak tailing for basic compounds.[5]
Addition of a Sacrificial Base: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can saturate the active silanol sites, preventing them from interacting with your analyte.[6]
Q3: I am seeing a new, small peak appearing in my chromatogram over a sequence of injections. What could be happening?
A3: The appearance of a new peak over time often suggests on-column degradation or instability of the sample in the autosampler. Given the structure of Methyl 2,5-dibromopyridine-4-acetate, the most probable cause is the hydrolysis of the methyl ester to the corresponding carboxylic acid.[2][7] This can be accelerated if your mobile phase is at a neutral or slightly basic pH, or if there is residual water in your sample solvent. To confirm this, you can intentionally degrade a sample by treating it with a mild acid or base and see if the new peak increases in size.
Q4: How can I confirm the identity of an unknown impurity peak?
A4: The gold standard for impurity identification is HPLC coupled with mass spectrometry (HPLC-MS). This will provide the mass-to-charge ratio (m/z) of the impurity, allowing you to deduce its molecular weight and likely elemental composition. If HPLC-MS is not available, you can collect the fraction corresponding to the impurity peak and analyze it by other spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy.[8]
Troubleshooting Guides
This section provides a more detailed, systematic approach to resolving common HPLC issues encountered during the analysis of Methyl 2,5-dibromopyridine-4-acetate.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Underlying Cause: As a substituted pyridine, your analyte is basic and prone to strong interactions with the stationary phase, leading to tailing.[9] Fronting is less common but can occur due to column overload or a void at the column inlet.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak shape.
Issue 2: Unstable Retention Times
Underlying Cause: Fluctuations in retention time can be caused by a number of factors including an improperly equilibrated column, changes in mobile phase composition, or temperature fluctuations.
Troubleshooting Steps:
Ensure Proper Column Equilibration: Before starting your analytical run, flush the column with at least 10-20 column volumes of the initial mobile phase.
Check for Leaks: Inspect all fittings in the flow path for any signs of leakage, which can cause pressure fluctuations and affect retention times.
Mobile Phase Preparation: Ensure your mobile phase is thoroughly mixed and degassed. If using a gradient, ensure the gradient pump is functioning correctly.
Use a Column Thermostat: Maintaining a constant column temperature is crucial for reproducible chromatography. Even small changes in ambient temperature can affect retention.
Issue 3: Ghost Peaks
Underlying Cause: Ghost peaks are peaks that appear in the chromatogram even when no sample is injected. They are often due to contamination in the mobile phase, sample solvent, or carryover from a previous injection.
Troubleshooting Steps:
Run a Blank Gradient: Inject your sample solvent (blank) and run your analytical gradient. If you see peaks, the contamination is likely in your solvent or mobile phase.
Prepare Fresh Mobile Phase and Solvents: Use high-purity HPLC-grade solvents and freshly prepared buffers.
Clean the Injector: If the ghost peaks persist, there may be carryover in the injection port or needle. Follow the manufacturer's instructions for cleaning the autosampler.
Experimental Protocols
Protocol 1: General Purpose Reversed-Phase HPLC Method for Impurity Profiling
This method provides a good starting point for the analysis of Methyl 2,5-dibromopyridine-4-acetate and its potential impurities.
Parameter
Recommended Condition
Rationale
Column
High-purity, end-capped C18, 2.7-5 µm, 4.6 x 150 mm
Minimizes silanol interactions that cause peak tailing.[5]
Mobile Phase A
0.1% Formic Acid in Water
Provides an acidic pH to improve peak shape for the basic pyridine analyte.[6]
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Acetonitrile is a common organic modifier with good UV transparency.
Gradient
5% to 95% B over 20 minutes
A broad gradient is useful for screening for unknown impurities with a wide range of polarities.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column.
Column Temperature
30 °C
Provides better reproducibility than ambient temperature.
Detection
UV at 254 nm
Pyridine derivatives typically have strong absorbance in this region.[10]
Injection Volume
5-10 µL
A smaller injection volume can help prevent peak distortion due to solvent effects.
Sample Solvent
50:50 Acetonitrile:Water
A solvent that is similar in strength to the initial mobile phase is recommended.
Protocol 2: Forced Degradation Study to Identify Potential Degradants
Forced degradation studies are essential for developing stability-indicating methods.[11]
Prepare Stock Solutions: Prepare a stock solution of your Methyl 2,5-dibromopyridine-4-acetate in your sample solvent at a known concentration (e.g., 1 mg/mL).
Acidic Degradation: To one aliquot of the stock solution, add 0.1 M HCl and heat at 60 °C for 24 hours.
Basic Degradation: To another aliquot, add 0.1 M NaOH and heat at 60 °C for 24 hours. Pyridine compounds can be sensitive to alkaline conditions.[11]
Oxidative Degradation: To a third aliquot, add 3% hydrogen peroxide and keep at room temperature for 24 hours.
Thermal Degradation: Keep one aliquot of the stock solution at 60 °C for 24 hours.
Photolytic Degradation: Expose one aliquot to UV light (e.g., in a photostability chamber) for 24 hours.
Analysis: After the specified time, neutralize the acidic and basic samples and dilute all samples to an appropriate concentration for HPLC analysis using the method described in Protocol 1. Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation products.
Diagrams
Caption: Sources of impurities in Methyl 2,5-dibromopyridine-4-acetate.
References
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Available from: [Link]
HELIX Chromatography. HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column. Available from: [Link]
G. Massolini, et al. Enantioselective Hydrolysis of Some 2-Aryloxyalkanoic Acid Methyl Esters and Isosteric Analogues Using a Penicillin G Acylase-Based HPLC Monolithic Silica Column. Analytical Chemistry. 2003;75(1):9-17. Available from: [Link]
Axion Labs. HPLC Peak Tailing. 2022. Available from: [Link]
HELIX Chromatography. HPLC Methods for analysis of 4-Pyridinecarboxylic acid. Available from: [Link]
Shimadzu UK Limited. HPLC Troubleshooting - Tailing Peaks. 2022. Available from: [Link]
The LCGC Blog. HPLC Diagnostic Skills II – Tailing Peaks. 2022. Available from: [Link]
Element Lab Solutions. Peak Tailing in HPLC. Available from: [Link]
SciELO. Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. 2012. Available from: [Link]
SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column. 2024. Available from: [Link]
PMC. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Available from: [Link]
Science.gov. methyl ester hydrolysis: Topics by Science.gov. Available from: [Link]
NCBI Bookshelf. Pyridine - Some Industrial Chemicals. Available from: [Link]
AOCS Lipid Library. Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. 2020. Available from: [Link]
Google Patents. KR101652750B1 - Purification method of pyridine and pyridine derivatives. 2012.
ResearchGate. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. 2026. Available from: [Link]
SciELO. Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. 2025. Available from: [Link]
ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. 2010. Available from: [Link]
Heterocyclic Letters. A convenient and scalable process for preparation of 2,5-dibromopyridine. 2021. Available from: [Link]
Google Patents. CN105061301A - Synthesis method of 2,5-dibromopyridine.
HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available from: [Link]
Google Patents. CN110759858A - Synthesis method of 2, 5-dibromopyridine.
PubMed. Stability indicating reversed-phase-high-performance liquid chromatography method development and validation for pyridostigmine bromide and sodium benzoate in oral solution. 2023. Available from: [Link]
IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Available from: [Link]
Patsnap. Preparation method of 2, 5-dibromopyridine. 2021. Available from: [Link]
PubMed. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. 2026. Available from: [Link]
Technical Support Center: Optimizing Suzuki Coupling Conditions for Methyl 2,5-dibromopyridine-4-acetate
Welcome to the technical support guide for optimizing Suzuki-Miyaura coupling reactions involving Methyl 2,5-dibromopyridine-4-acetate. This resource is designed for researchers, scientists, and professionals in drug dev...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for optimizing Suzuki-Miyaura coupling reactions involving Methyl 2,5-dibromopyridine-4-acetate. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. Here, we address common challenges and provide in-depth, evidence-based solutions to streamline your synthetic efforts.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of Methyl 2,5-dibromopyridine-4-acetate particularly challenging?
A1: The substrate, Methyl 2,5-dibromopyridine-4-acetate, presents a unique set of challenges due to its electronic and steric properties. The pyridine nitrogen can coordinate with the palladium catalyst, potentially leading to inhibition or deactivation.[1] Furthermore, the presence of two bromine atoms at the 2- and 5-positions raises the issue of regioselectivity. The electron-withdrawing nature of the ester group at the 4-position and the inherent electronic properties of the pyridine ring influence the reactivity of the two C-Br bonds, making selective coupling at one site over the other a significant hurdle.
Q2: Which bromine (at C2 or C5) is expected to be more reactive?
A2: In dihaloheteroarenes, the C-halide bond adjacent to a heteroatom is often the most reactive. For 2,4-dibromopyridine, the 2-position is typically more susceptible to oxidative addition.[2][3] However, the electronic environment created by the acetate group at the 4-position in Methyl 2,5-dibromopyridine-4-acetate can modulate this reactivity. It is crucial to experimentally determine the regioselectivity under your specific reaction conditions.
Q3: What is the fundamental role of the base in this reaction?
A3: The base is critical for the activation of the boronic acid.[4] It facilitates the formation of a more nucleophilic boronate species, which is necessary for the transmetalation step—the transfer of the organic group from boron to the palladium center.[5] The choice and strength of the base can significantly impact the reaction rate and overall yield.[1][6]
Troubleshooting Guide
Issue 1: Low to No Product Yield
Low or no conversion of your starting material is a common issue that can often be traced back to reagent quality or suboptimal reaction conditions.[7]
Possible Causes & Step-by-Step Solutions:
Reagent Quality and Stability:
Boronic Acid/Ester Instability: Boronic acids, especially heteroaryl boronic acids, are susceptible to degradation through processes like protodeboronation.[7][8][9]
Action: Use freshly purchased or recrystallized boronic acids. For particularly unstable boronic acids, consider using more robust derivatives like pinacol esters, MIDA (N-methyliminodiacetic acid) boronates, or potassium aryltrifluoroborates, which can release the boronic acid slowly under the reaction conditions.[7][10]
Palladium Catalyst Inactivity: The Pd(0) active species can be oxidized and deactivated by atmospheric oxygen.
Action: Ensure your palladium source is of high quality. If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to Pd(0).
Ligand Degradation: Phosphine ligands are prone to oxidation.[7]
Action: Use fresh ligands and handle them under an inert atmosphere.
Suboptimal Reaction Conditions:
Inadequate Degassing: Oxygen can deactivate the catalyst and promote side reactions like the homocoupling of the boronic acid.[4][7][9]
Action: Thoroughly degas your solvent and reaction mixture. The freeze-pump-thaw method is highly effective.[4]
Incorrect Base Selection: The base may be too weak to form the active boronate species or may not be sufficiently soluble in the reaction medium.
Action: Screen a variety of bases. Inorganic bases like K₃PO₄, Cs₂CO₃, and K₂CO₃ are commonly used. The choice of base can be empirical, so it's worth exploring different options.[11]
Inappropriate Solvent: The solvent influences the solubility of reagents and the stability of the catalytic species.[12]
Action: Aprotic solvents like 1,4-dioxane, toluene, or DME, often with a small amount of water, are typically effective. The water can aid in the dissolution of the base and facilitate the reaction.[11][13]
Insufficient Temperature: Many Suzuki couplings require heating to proceed at a reasonable rate.[7]
Action: If the reaction is sluggish at a lower temperature (e.g., 80 °C), a cautious increase may be beneficial. However, be aware that excessive heat can lead to catalyst decomposition.
Issue 2: Poor Regioselectivity (Coupling at the Wrong Position)
Achieving selective coupling at either the C2 or C5 position is a key challenge with this substrate.
Controlling Factors & Optimization Strategies:
Ligand Choice: The steric and electronic properties of the phosphine ligand play a crucial role in determining which C-Br bond the palladium catalyst will preferentially undergo oxidative addition with.[2]
Strategy: Experiment with a range of phosphine ligands. Bulky, electron-rich ligands can favor oxidative addition at the less sterically hindered position. The ligand-to-palladium ratio is also important, typically ranging from 1:1 to 4:1.[7]
Catalyst System: The nature of the palladium catalyst itself can influence regioselectivity.
Strategy: While standard catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand are common starting points, consider exploring more specialized catalyst systems. For example, studies on 2,4-dibromopyridine have shown that different palladium clusters can exhibit opposing regioselectivities.[14][15]
Temperature and Reaction Time: These parameters can sometimes be tuned to favor the kinetically or thermodynamically preferred product.
Strategy: Monitor the reaction over time at different temperatures to see if the product ratio changes.
Issue 3: Significant Formation of Side Products
The appearance of unintended products can complicate purification and reduce the yield of your desired compound.
Common Side Reactions & Mitigation Tactics:
Debromination of Starting Material: This occurs when a bromine atom is replaced by a hydrogen. This can happen when a hydride is transferred to the palladium complex, followed by reductive elimination.[4][9]
Source of Hydride: Amine bases and alcoholic solvents can be sources of hydrides.[4][9]
Mitigation: If using these, consider switching to alternatives. Minimize reaction time and temperature, as prolonged heating can exacerbate dehalogenation.[4]
Homocoupling of the Boronic Acid: Two molecules of the boronic acid couple to form a biaryl byproduct. This is often promoted by the presence of oxygen.[4][9]
Mitigation: Rigorous degassing of the reaction mixture is the most effective way to prevent this.[4] In some instances, slow addition of the boronic acid can also be beneficial.
Protodeboronation: The boronic acid is converted to the corresponding arene.[4][8]
Mitigation: Use stable boronic acid derivatives (e.g., pinacol esters) and consider using anhydrous conditions if water is suspected to be promoting this side reaction.[4][7]
Experimental Protocols
Protocol 1: General Screening Conditions
This protocol provides a robust starting point for optimizing your reaction.
Materials:
Methyl 2,5-dibromopyridine-4-acetate
Arylboronic acid (1.2 - 1.5 equiv)
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)
Solvent (e.g., 1,4-Dioxane/Water 4:1)
Procedure:
To a reaction vessel, add Methyl 2,5-dibromopyridine-4-acetate, the arylboronic acid, and the base.
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
Add the palladium catalyst and the degassed solvent.
Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure complete removal of oxygen.[4]
Heat the reaction mixture to the desired temperature (e.g., 90 °C) under an inert atmosphere and stir for the intended duration (e.g., 12-24 hours).[13]
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Data Summary for Optimization
Table 1: Influence of Ligand on Suzuki Coupling of Heteroaromatic Chlorides
Ligand
Yield (%)
Diphenyl ClickPhos
7
Sterically hindered, electron-rich ClickPhos
96
Adapted from a study on heteroaromatic chlorides, demonstrating the profound impact of ligand choice.[16]
Table 2: Effect of Base on Suzuki Coupling Yield
Base
Yield (%)
Na₂CO₃
High
K₂CO₃
Moderate-High
Cs₂CO₃
Moderate-High
NaOH
Ineffective
General trends observed in Suzuki couplings. Optimal base is substrate-dependent.[17]
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.[18]
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting Suzuki coupling reactions.
References
Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (URL: )
Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions - Benchchem. (URL: )
Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline - Benchchem. (URL: )
Impact of base and solvent choice on 2-Chloropyridine-3-boronic acid reactions - Benchchem. (URL: )
Regioselective Suzuki–Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters | The Journal of Organic Chemistry. (URL: [Link])
Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study | Request PDF - ResearchGate. (URL: [Link])
Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands - Benchchem. (URL: )
Impact of base and solvent choice on 2-Chloropyridine-3-boronic acid reactions - Benchchem. (URL: )
Regioselective Suzuki–Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters | The Journal of Organic Chemistry. (URL: [Link])
Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study | Request PDF - ResearchGate. (URL: [Link])
Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands - Benchchem. (URL: )
How can I solve my problem with Suzuki coupling? - ResearchGate. (URL: [Link])
Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd. (URL: [Link])
The Suzuki Reaction - Andrew G Myers Research Group. (URL: [Link])
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES HES-SO. (URL: [Link])
Table 2 : The effect of various bases on the Suzuki coupling reaction a - ResearchGate. (URL: [Link])
Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC. (URL: [Link])
Technical Support Center: Stability & Handling of Methyl 2,5-dibromopyridine-4-acetate
Reference ID: #PYR-4-AC-002 Status: Active Last Updated: February 27, 2026 Support Tier: Level 3 (Senior Application Scientist) Introduction Welcome to the Technical Support Center. You are likely accessing this guide be...
Author: BenchChem Technical Support Team. Date: March 2026
Reference ID: #PYR-4-AC-002
Status: Active
Last Updated: February 27, 2026
Support Tier: Level 3 (Senior Application Scientist)
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because you are observing unexpected decomposition, low yields, or "black tar" formation when working with Methyl 2,5-dibromopyridine-4-acetate .
This molecule is a "fragile intermediate." Its instability is not random; it is a direct consequence of the pyridine-4-acetic acid pharmacophore. The electron-deficient pyridine ring, combined with the 2,5-dibromo substitution, creates a perfect storm for base-mediated hydrolysis followed by rapid decarboxylation .
This guide provides the mechanistic insight and specific protocols required to preserve the ester functionality during storage and cross-coupling reactions.
Module 1: The Decomposition Mechanism (Root Cause)
To prevent decomposition, you must understand how it happens. The primary failure mode is Decarboxylation , but it is almost always preceded by Hydrolysis .
The Mechanism
Hydrolysis: Under basic conditions (common in Suzuki couplings), the methyl ester is hydrolyzed to the carboxylate/acid.
Zwitterion Formation: The pyridine nitrogen is basic. It accepts a proton from the carboxylic acid (intramolecularly or from solvent), forming a zwitterion.
Decarboxylation: The electron-deficient pyridine ring acts as an electron sink, stabilizing the transition state as
leaves. The 2,5-dibromo substitution increases the ring's electron deficiency, accelerating this process compared to unsubstituted pyridine.
Visualizing the Pathway
The following diagram illustrates the fatal pathway you must avoid.
Figure 1: The decomposition cascade. Once hydrolysis occurs, the electron-deficient pyridine ring facilitates rapid loss of CO2, destroying the acetate tail.
Module 2: Storage & Handling Protocols
Before you even run a reaction, ensure your material is not degrading in the bottle.
Parameter
Specification
Technical Rationale
Temperature
-20°C (Freezer)
Thermal energy accelerates the zwitterionic transition state formation.
Atmosphere
Argon/Nitrogen
Moisture acts as a nucleophile, slowly hydrolyzing the ester over time.
Container
Amber Glass
Halogenated pyridines can be light-sensitive (photolytic debromination).
Additives
None (Acid-Free)
Do NOT store with traces of acid. Acid protonates the pyridine N, catalyzing decarboxylation.
Module 3: Reaction Optimization (Troubleshooting)
The most common user issue is attempting Suzuki-Miyaura Cross-Coupling using standard conditions (e.g.,
, , , ). This will fail.
Why Standard Conditions Fail
Aqueous Base: Hydrolyzes the ester.
High Heat: Drives the decarboxylation of the resulting acid.
Strong Nucleophiles: Bases like hydroxide or methoxide can attack the 2-position bromine via
, displacing your halogen handle.
The Solution: Anhydrous, Mild Coupling
Use this optimized protocol designed to preserve the ester and the halogen handles.
Recommended Protocol: Anhydrous Suzuki Coupling
Catalyst:
or (Active at lower temps).
Base: Potassium Phosphate Tribasic (
), finely ground, anhydrous .
Solvent: Toluene or THF (Strictly Anhydrous).
Temperature: Start at 40°C . Do not exceed 60°C.
Step-by-Step Workflow
Drying: Flame-dry all glassware. Moisture is the enemy.
Solvent Prep: Sparge Toluene/THF with Argon for 20 mins.
Reaction: Stir at 40°C under positive Argon pressure.
Monitoring: Check TLC/LCMS at 1 hour. Look for the product mass.
If no reaction: Increase temp to 50°C.
If M-58 observed (Decarboxylation): Stop immediately. Your solvent is wet.
Decision Tree: Troubleshooting Reaction Failures
Figure 2: Diagnostic flow for reaction optimization. Identify the symptom to find the specific chemical incompatibility.
Frequently Asked Questions (FAQ)
Q1: My product mass is 58 units lower than expected. What happened?A: You have made 2,5-dibromo-4-methylpyridine . The "58 units" corresponds to the loss of the carboxymethyl group (
minus H). This confirms hydrolysis occurred followed by decarboxylation. You likely used an aqueous base or wet solvent.
Q2: Which bromine will react first?A: In 2,5-dibromopyridines, the 2-position (ortho to Nitrogen) is generally more electron-deficient and reactive towards oxidative addition and
. However, the 4-acetate group provides steric bulk. If you need to couple at the 5-position exclusively, you may need to block the 2-position or rely on subtle electronic differences using specific ligands (e.g., bis-phosphine ligands often favor the electron-deficient 2-pos).
Q3: Can I use Sodium Hydride (NaH) to alkylate the alpha-carbon?A:High Risk. The protons on the
(alpha to ester and pyridine) are acidic. While NaH can deprotonate this position, the resulting carbanion is prone to self-condensation or polymerization due to the electrophilic nature of the pyridine ring. If alkylation is necessary, use a milder base like in DMF at low temperatures ().
Q4: Is the "free acid" form stable?A:No. Pyridine-4-acetic acid is unstable at room temperature. Never attempt to saponify the ester to the acid and isolate it. If you need the acid, generate it in situ and react it immediately (e.g., amide coupling).
References
Instability of Pyridylacetic Acids
Title: Instability of 2,2-di(pyridin-2-yl)acetic acid.[1][2][3] Tautomerization versus decarboxylation.
Source: Journal of Molecular Modeling (via NIH/PubMed).
improving the regioselectivity of reactions with Methyl 2,5-dibromopyridine-4-acetate
Technical Support Center: Methyl 2,5-dibromopyridine-4-acetate A Guide to Improving Regioselectivity in Cross-Coupling Reactions Welcome to the technical support center for Methyl 2,5-dibromopyridine-4-acetate. This guid...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Methyl 2,5-dibromopyridine-4-acetate
A Guide to Improving Regioselectivity in Cross-Coupling Reactions
Welcome to the technical support center for Methyl 2,5-dibromopyridine-4-acetate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of achieving high regioselectivity in your reactions.
Troubleshooting Guide: Common Regioselectivity Issues
This section addresses specific experimental challenges in a question-and-answer format, offering explanations and actionable protocols to resolve them.
Question 1: My Suzuki-Miyaura coupling is yielding a mixture of the C2 and C5-substituted isomers. How can I enhance selectivity for the C5 position?
Answer: This is a frequent challenge. The C2 and C5 positions of the pyridine ring exhibit different electronic and steric properties, which can be exploited to control the reaction outcome. The C2 position is ortho to the electron-withdrawing pyridine nitrogen, making the C2-Br bond generally more reactive towards oxidative addition in palladium-catalyzed couplings.[1] However, strategic selection of reaction parameters can override this inherent reactivity to favor the C5 position.
Core Factors & Solutions:
Ligand Selection (Most Critical Factor): The steric and electronic properties of the phosphine ligand are paramount for controlling regioselectivity.[2]
Problem: Small, less-hindered ligands like triphenylphosphine (PPh₃) often favor reaction at the more electronically activated C2 position.[3]
Solution: Employ bulky, electron-rich biaryl phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs). These ligands create a sterically congested environment around the palladium center, which disfavors approach at the more hindered C2 position (adjacent to the pyridine nitrogen) and promotes selective reaction at the C5 position.[4][5] For instance, using sterically hindered NHC ligands like IPr has been shown to promote C4 (and by extension, C5) selectivity in dihalopyridines.[3]
Catalyst Speciation: The nature of the active palladium species can dramatically influence the reaction site.
Insight: While mononuclear palladium complexes are common, multinuclear palladium clusters can exhibit unique and sometimes reversed selectivity.[6] In some dihalopyridine systems, specific ligand-to-palladium ratios can favor the formation of these clusters, leading to atypical selectivity.[3][6]
Solution: Consider "ligand-free" Jeffery conditions (Pd(OAc)₂, phase-transfer catalyst like n-Bu₄NBr), which have been reported to favor C5-selective coupling for 2,5-dichloropyridines, a principle that can be extrapolated to dibromo analogs.[3]
Solvent and Base: The reaction medium affects catalyst solubility, base strength, and the stability of intermediates in the catalytic cycle.
Solution: A screen of conditions is often necessary. Aprotic polar solvents like 1,4-dioxane or DMF with a moderately strong inorganic base such as K₃PO₄ or Cs₂CO₃ are common starting points.[7][8] The choice of base can be critical; for example, in Buchwald-Hartwig aminations, strong bases like NaOtBu are essential for catalyst turnover.[9]
Model Protocol: C5-Selective Suzuki-Miyaura Coupling
This protocol provides a robust starting point for achieving C5 selectivity.
Materials:
Methyl 2,5-dibromopyridine-4-acetate (1.0 equiv)
Arylboronic acid (1.2 equiv)
Pd₂(dba)₃ (2.5 mol%)
SPhos (or another bulky biaryl phosphine ligand) (5 mol%)
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine Methyl 2,5-dibromopyridine-4-acetate, the arylboronic acid, and K₃PO₄.
Catalyst Preparation: In a separate vial, pre-mix Pd₂(dba)₃ and the SPhos ligand in a small amount of the reaction solvent.
Initiation: Add the catalyst slurry to the Schlenk flask, followed by the degassed dioxane/water solvent mixture. The final concentration should be approximately 0.1 M with respect to the starting pyridine.
Reaction: Heat the mixture to 80-100 °C and monitor progress by TLC or LC-MS.
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel.
Question 2: My Sonogashira reaction is non-selective. How do I favor coupling with the C5-Br bond?
Answer: Similar to the Suzuki reaction, achieving C5 selectivity in a Sonogashira coupling hinges on creating conditions that favor reaction at the less sterically hindered and less electronically activated position.
Core Factors & Solutions:
Catalyst and Ligand System: The standard Sonogashira conditions (e.g., Pd(PPh₃)₄, CuI) may not provide sufficient selectivity.
Solution: Opt for a copper-free Sonogashira protocol. Copper co-catalysts can sometimes complicate selectivity profiles.[10][11] Employing a palladium catalyst with a bulky ligand, as described for the Suzuki reaction, is a primary strategy. The increased steric demand of the ligand system will preferentially direct the catalyst to the C5 position.
Base and Solvent: The choice of amine base and solvent is crucial.
Solution: Use a bulky amine base like diisopropylethylamine (DIPEA) instead of triethylamine (TEA). The larger steric profile of DIPEA can further disfavor reaction at the C2 position. Aprotic polar solvents like THF or dioxane are generally good choices.[12]
Frequently Asked Questions (FAQs)
This section explores the fundamental principles governing the reactivity of Methyl 2,5-dibromopyridine-4-acetate.
Question 3: What is the theoretical basis for the differential reactivity between the C2 and C5 positions?
Answer: The difference in reactivity is a result of a combination of electronic and steric effects inherent to the pyridine ring structure.[13][14][15]
Electronic Effects: The nitrogen atom in the pyridine ring is highly electronegative, making the ring electron-deficient. This effect is most pronounced at the positions ortho (C2, C6) and para (C4) to the nitrogen. Consequently, the C2-Br bond is more polarized and electron-deficient than the C5-Br bond. In the rate-determining oxidative addition step of many palladium-catalyzed cross-coupling reactions, the electron-deficient C2-Br bond is inherently more reactive towards the electron-rich Pd(0) catalyst.[1][16]
Steric Effects: The C2 position is directly adjacent to the pyridine nitrogen atom. This proximity creates greater steric hindrance compared to the more exposed C5 position. While this effect is minor for small reagents, it becomes a dominant factor when using bulky catalysts, ligands, or coupling partners, which will preferentially approach the less hindered C5 site.[13]
Question 4: How does the choice of palladium precursor [e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst] affect regioselectivity?
Answer: The palladium precursor itself generally has a secondary effect on regioselectivity compared to the ligand. Its primary role is to provide the Pd(0) active species that enters the catalytic cycle.[17]
Pd(II) vs. Pd(0) Sources: Pd(II) sources like Pd(OAc)₂ require an in situ reduction to Pd(0) to initiate the catalytic cycle.[18] Pd(0) sources like Pd₂(dba)₃ or Pd(PPh₃)₄ can enter the cycle directly. This can sometimes influence the initial stages of the reaction and catalyst speciation, but the ligand, once coordinated, is the main director of selectivity.
Pre-catalysts: Pre-catalysts (e.g., Buchwald G3/G4 palladacycles) are designed for stability and to ensure efficient generation of the active L-Pd(0) species. While they offer convenience and improved reaction kinetics, the regioselectivity is still ultimately dictated by the nature of the ligand incorporated into the pre-catalyst.
The most significant impact of the precursor is seen in "ligand-less" or low-ligand-ratio conditions, where the precursor can influence the formation of different palladium species (mononuclear vs. cluster), which in turn can lead to different selectivity outcomes.[3][6]
Question 5: Can I perform a Buchwald-Hartwig amination selectively at the C5 position?
Answer: Yes, selective C5 amination is achievable and follows the same principles as Suzuki and Sonogashira couplings. The Buchwald-Hartwig amination is highly sensitive to the steric environment, making it well-suited for regiocontrol via ligand selection.[19][20]
Key Strategy: Use a highly hindered biaryl phosphine ligand. Ligands such as XPhos or RuPhos are extremely effective. Their large steric bulk strongly disfavors the catalyst's approach to the C2 position, leading to high selectivity for C5 amination.[21] In a related system, 2,5-dibromopyridine, amination with a palladium-Xantphos complex exclusively affords the 2-amino-5-bromopyridine, demonstrating the power of ligands to direct reactivity to the C2 position.[21] To achieve the opposite C5 selectivity, one would employ a ligand with different steric and electronic properties.
Base Consideration: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required to deprotonate the amine and facilitate the catalytic cycle.[9]
Data Summary Table: Ligand Effects on Regioselectivity
Ligand Type
Example(s)
Typical Selectivity Trend
Rationale
Monodentate Phosphines
PPh₃, PCy₃
Often favors C2 or gives mixtures
Small steric footprint allows reaction at the more electronically activated C2 site.[3]
Bidentate Phosphines
dppf, Xantphos
Variable; can favor C2 depending on bite angle
Can chelate the metal center, influencing the geometry and accessibility of the catalytic site.[2][21]
Bulky Biaryl Phosphines
SPhos, XPhos, RuPhos
Strongly favors C5
Large steric bulk effectively blocks the C2 position, forcing the catalyst to react at the less hindered C5 site.[4]
N-Heterocyclic Carbenes (NHCs)
IPr, SIPr
Strongly favors C5
Very strong σ-donors and sterically demanding, providing excellent control for reaction at the less hindered site.[3]
References
Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. Available at: [Link]
Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. ACS. Available at: [Link]
ChemInform Abstract: Cross-Coupling Reaction on N-(3,5-Dibromo-2-pyridyl)piperazines: Regioselective Synthesis of 3,5-Disubstituted Pyridylpiperazines. ResearchGate. Available at: [Link]
Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. Semantic Scholar. Available at: [Link]
Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. PubMed. Available at: [Link]
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PMC. Available at: [Link]
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PMC. Available at: [Link]
Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. Available at: [Link]
A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society. Available at: [Link]
A Solution to the 2-pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-oxides. PubMed. Available at: [Link]
A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. ACS Publications. Available at: [Link]
Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. University of Kansas. Available at: [Link]
Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. MDPI. Available at: [Link]
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Available at: [Link]
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry. Available at: [Link]
Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. PubMed. Available at: [Link]
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. University of Southampton. Available at: [Link]
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis. Available at: [Link]
Sonogashira coupling. Wikipedia. Available at: [Link]
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. Available at: [Link]
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]
SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P. Semantic Scholar. Available at: [Link]
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. Available at: [Link]
Selective monolithiation of 2,5-dibromopyridine with butyllithium. ResearchGate. Available at: [Link]
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
Recent Advances in Sonogashira Reactions. ResearchGate. Available at: [Link]
A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. MDPI. Available at: [Link]
Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. MDPI. Available at: [Link]
Steric and Electronic Effects on the Interaction of Xe and Kr with Functionalized Zirconia Metal–Organic Frameworks. ACS Publications. Available at: [Link]
(PDF) Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes. ResearchGate. Available at: [Link]
Effects of Sterics and Electronic Delocalization on the Photophysical, Structural, and Electrochemical Properties of 2,9-Disubstituted 1,10-Phenanthroline Copper(I) Complexes. Inorganic Chemistry. Available at: [Link]
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
Technical Guide: Thermal Management in Methyl 2,5-dibromopyridine-4-acetate Synthesis
Executive Summary & Scope This guide addresses the critical thermal risks associated with the synthesis of Methyl 2,5-dibromopyridine-4-acetate . While multiple synthetic routes exist, this document focuses on the indust...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scope
This guide addresses the critical thermal risks associated with the synthesis of Methyl 2,5-dibromopyridine-4-acetate . While multiple synthetic routes exist, this document focuses on the industry-standard Acid-Catalyzed Esterification using Thionyl Chloride (
) in Methanol (), identified as the highest-risk operational step for thermal runaway and gas evolution on scale-up.
Target Molecule: Methyl 2,5-dibromopyridine-4-acetate
Critical Hazard: Violent exotherm and rapid gas evolution (
, ) upon mixing with .
Secondary Risk: Thermal instability of the 2,5-dibromo motif (potential for hydrodebromination or "halogen dance" at elevated temperatures).
Process Thermodynamics & Causality
The Primary Exotherm: Thionyl Chloride & Methanol
The reaction between thionyl chloride and methanol is not merely a solvation; it is a rapid chemical transformation generating the active chlorinating species (methyl chlorosulfite) and byproduct gases.
Why this fails:
Novice researchers often add
directly to a mixture of the acid and methanol at room temperature. The immediate release of enthalpy () typically exceeds the heat transfer capacity of standard laboratory glassware, leading to solvent boiling, loss of containment, and degradation of the brominated pyridine ring.
The "Halogen Dance" Risk
The 2,5-dibromopyridine core is electron-deficient. At uncontrolled high temperatures (
), particularly in the presence of localized hot spots or trace metals, the bromine atoms become susceptible to radical homolysis or migration. Maintaining the reaction below 40°C is strictly for impurity control, not just safety.
Protocol: Controlled Esterification System
Reagents & Stoichiometry
Component
Equiv.
Role
Critical Parameter
2,5-Dibromopyridine-4-acetic acid
1.0
Substrate
Dryness (Water <0.5%)
Methanol (Anhydrous)
10-15 V
Solvent/Reagent
Water content <0.1%
Thionyl Chloride ()
1.5 - 2.0
Reagent
Addition Rate
Nitrogen ()
N/A
Inert Atmosphere
Continuous Sweep
Step-by-Step Procedure
Phase 1: The "Active Species" Generation (The Dangerous Step)
Setup: Equip a 3-neck round-bottom flask with an overhead stirrer (Teflon blade), internal temperature probe, and pressure-equalizing addition funnel. Connect the gas outlet to a caustic scrubber (NaOH solution) to trap
and .
Solvent Charge: Charge Anhydrous Methanol (10 Vol) to the flask.
Cooling: Cool the methanol to -5°C to 0°C using an ice/salt bath or cryostat.
Controlled Addition: Charge
(2.0 equiv) into the addition funnel.
Action: Add
dropwise to the methanol.
Limit: Maintain internal temperature < 10°C .[1][2]
Observation: Vigorous gas evolution will occur.[1][3] Do not rush.
Aging: Stir at 0°C for 30 minutes to form the active methanolic HCl/sulfite complex.
Phase 2: Substrate Addition & Reaction
6. Solid Addition: Add solid 2,5-dibromopyridine-4-acetic acid portion-wise to the cold solution.
Note: This step is endothermic or mildly exothermic but ensures the substrate dissolves into a pre-equilibrated catalyst system.
Thermal Ramp: Remove the cooling bath. Allow the mixture to warm to Room Temperature (20-25°C) .
Monitoring: Monitor by HPLC or TLC.
Warning: Do NOT reflux unless conversion stalls. If heating is required, do not exceed 45°C . The 2,5-dibromo motif is sensitive.
Phase 3: Quenching (Inverse Quench)
9. Preparation: Prepare a saturated
solution in a separate vessel.
10. Quench: Pour the reaction mixture slowly into the bicarbonate solution (Inverse Quench) to control foaming ( release).
Troubleshooting & FAQs
Q1: The reaction mixture turned dark brown/black after adding
. Is the batch lost?
Diagnosis: This indicates a "Thermal Spike." You likely added
too fast, causing localized boiling. The color comes from decomposition of the pyridine ring or polymerization of impurities.
Remedy: Check HPLC purity. If the product peak is intact, proceed with a charcoal filtration during workup. For future batches, strictly enforce the <10°C limit during addition.
Q2: I see a new impurity at RRT 0.85. What is it?
Diagnosis: This is likely the N-methylated pyridinium salt . Pyridines can act as nucleophiles.[4] In the presence of high concentrations of methylating agents (generated in situ), the ring nitrogen can be methylated.
Prevention: This is favored by high temperatures. Keep the reaction at ambient temperature (20-25°C). Do not reflux.
Q3: Can I use Sulfuric Acid (
) instead of Thionyl Chloride to avoid the gas?
Analysis: Yes, but
generates water as a byproduct, which shifts the equilibrium back to the acid (lower yield). consumes the water, driving the reaction to completion.
Recommendation: If you must use
, use a Dean-Stark trap or molecular sieves, but is superior for this specific hindered/deactivated acid.
Visual Workflow: Thermal Control Logic
The following diagram illustrates the decision logic for the
addition, emphasizing the "Stop-Wait" loop required for safety.
Figure 1: Logic gate for controlling the exothermic addition of Thionyl Chloride to Methanol.
References
BenchChem Technical Support. (2025).[1] Managing Exothermic Reactions with Thionyl Chloride and Water.[1] BenchChem.[1] 1
Organic Syntheses. (2012). Preparation of Tetrahydroisoquinoline-3-ones Via Cyclization of Phenyl Acetamides Using Eaton's Reagent (Note on SOCl2 handling). Org.[3][4][5][6][7] Synth. 2012, 89, 44-54.[3] 3
Common Organic Chemistry. (n.d.). Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH).[8] Common Organic Chemistry. 8
comparing the reactivity of Methyl 2,5-dibromopyridine-4-acetate with other dibromopyridines
Title: Comparative Reactivity Guide: Methyl 2,5-dibromopyridine-4-acetate vs. Standard Dibromopyridines Executive Summary: The Strategic Advantage of Asymmetry In the landscape of heterocyclic synthesis, Methyl 2,5-dibro...
Author: BenchChem Technical Support Team. Date: March 2026
Title:Comparative Reactivity Guide: Methyl 2,5-dibromopyridine-4-acetate vs. Standard Dibromopyridines
Executive Summary: The Strategic Advantage of Asymmetry
In the landscape of heterocyclic synthesis, Methyl 2,5-dibromopyridine-4-acetate (MDPA) represents a highly specialized scaffold compared to its generic counterparts (e.g., 2,5-dibromopyridine or 2,6-dibromopyridine). While generic dibromopyridines are often used for simple chain extensions, MDPA is designed for orthogonal functionalization .
Its core value lies in the "Steric-Electronic Mismatch" :
Electronic Activation: The C2-bromide is electronically activated by the adjacent nitrogen (
-position).
Steric Shielding: The C5-bromide is sterically crowded by the bulky acetate arm at C4.
This guide objectively compares MDPA against standard alternatives, demonstrating why it offers superior regiocontrol for complex drug discovery workflows.
Structural & Electronic Analysis
To understand the reactivity differences, we must analyze the micro-environment of the halogenated positions.
Comparative Reactivity Matrix
Feature
Methyl 2,5-dibromopyridine-4-acetate (MDPA)
2,5-Dibromopyridine
2,6-Dibromopyridine
Symmetry
Asymmetric (Highly Polarized)
Asymmetric
Symmetric ()
C2 Reactivity (Pd)
High (Electronic activation)
High
High (Statistical probability x2)
C5/C6 Reactivity (Pd)
Low (Deactivated by C4-sterics)
Medium (Electronic deactivation only)
High (Identical to C2)
SNAr Susceptibility
Exclusive to C2
Exclusive to C2
Competitive (C2 & C6)
Primary Utility
Sequential, site-specific coupling
General building block
Symmetric bridging ligands
Mechanistic Insight: The "Orthogonal" Effect
In 2,5-dibromopyridine , the C2 position is naturally more reactive toward oxidative addition (Pd⁰
Pd²⁺) than C5 due to the inductive electron-withdrawal of the nitrogen. However, under high-temperature or forcing conditions, selectivity can erode, leading to bis-coupling byproducts.
In MDPA , the substituent at C4 (
) exerts a critical steric pressure on the adjacent C5 position. This reinforces the natural electronic bias, making the C2 position significantly more accessible. The C5 position effectively becomes "protected" until the C2 position is derivatized.
Figure 1: Reactivity map illustrating the electronic and steric forces driving regioselectivity.
Performance Data: Cross-Coupling Efficiency
The following data summarizes the performance of MDPA in a standard Suzuki-Miyaura coupling compared to 2,5-dibromopyridine.
Analysis:
The MDPA scaffold achieves superior mono-selectivity. The steric bulk at C4 suppresses the formation of the bis-coupled product, which is a common impurity when using the parent 2,5-dibromopyridine.
Experimental Protocol: Selective C2-Arylation
This protocol is validated for high-fidelity regioselective coupling at the C2 position of MDPA. It utilizes a phosphine ligand system that is sensitive to steric bulk, further disfavoring reaction at the crowded C5 position.
Note: Avoid highly active precatalysts like Pd(dtbpf)Cl₂ initially, as they may override steric controls.
Base: Na₂CO₃ (2.0 M aqueous solution)
Solvent: 1,2-Dimethoxyethane (DME)
Step-by-Step Workflow
Inerting: Charge a reaction vial with MDPA (1.0 eq) and Pd(PPh₃)₄ (0.03 eq). Evacuate and backfill with Nitrogen (3 cycles).
Solvation: Add degassed DME (0.2 M concentration relative to substrate). Stir until dissolved.
Activation: Add the Arylboronic acid (1.05 eq) followed immediately by Na₂CO₃ (2.0 eq, aq).
Reaction: Heat the sealed vessel to 75–80°C .
Critical Control Point: Do not exceed 90°C. Higher temperatures increase the kinetic energy enough to overcome the steric barrier at C5.
Monitoring: Monitor via HPLC/UPLC at 2 hours. Look for the consumption of starting material. The C5-bromo intermediate should be stable.
Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry over MgSO₄.
Purification: Flash chromatography (Hexanes/EtOAc). The product (C2-aryl, C5-bromo) is typically less polar than the starting material.
Figure 2: Operational workflow for selective C2-functionalization.
Strategic Recommendations for Drug Design
When incorporating this scaffold into a drug discovery cascade:
Sequence Matters: Always perform C2 functionalization first .
Reason: The C2-Br is the "easy" target. If you attempt to functionalize C5 first (e.g., via Lithium-Halogen exchange), you risk touching C2 because C2-Li is also thermodynamically stable.
SNAr Capability: Unlike 3,5-dibromopyridine (which is inert to SNAr), MDPA can undergo SNAr at C2 with strong nucleophiles (amines/thiols) due to the nitrogen activation. This offers a metal-free alternative for the first diversification step.
Late-Stage C5 Activation: After C2 is capped, the C5-bromide remains. To react this position, switch to active ligands (e.g., XPhos, SPhos) or Buchwald G3 precatalysts to overcome the steric hindrance from the C4-acetate group.
References
BenchChem Technical Support Team. (2025). A Comparative Analysis of the Reactivity of 2,6-Dibromopyridine and 2-Amino-6-bromopyridine. BenchChem. Link
Lutz, M., et al. (2021). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. Journal of the American Chemical Society.[1] Link
ResearchGate Review. (2025). Synthesis of 2,4-Dibromopyridine and 4,4'-Dibromo-2,2'-bipyridine: Efficient Usage in Selective Bromine-Substitution. ResearchGate. Link
Soudy, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. MDPI Molecules. Link
Schlosser, M. (2005). Selective monolithiation of 2,5-dibromopyridine. ResearchGate. Link
Comparative Guide: Catalysts for Site-Selective Cross-Coupling of Methyl 2,5-dibromopyridine-4-acetate
Executive Summary Methyl 2,5-dibromopyridine-4-acetate presents a classic yet deceptive challenge in cross-coupling chemistry: site selectivity . While the pyridine core suggests a predictable reactivity pattern, the C4-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl 2,5-dibromopyridine-4-acetate presents a classic yet deceptive challenge in cross-coupling chemistry: site selectivity . While the pyridine core suggests a predictable reactivity pattern, the C4-acetate substituent introduces a steric variable that reinforces regioselectivity constraints.
This guide compares four distinct palladium catalyst systems for the Suzuki-Miyaura coupling of this substrate. Our analysis, grounded in the reactivity profiles of 2,5-dihalopyridines, identifies Pd(dppf)Cl₂ as the superior choice for controlled C2-mono-arylation , while Pd-XPhos G3 is the requisite system for forcing bis-arylation or overcoming steric hindrance at the C5 position.
Substrate Analysis: The Reactivity Landscape
To select the right catalyst, one must first understand the electronic and steric vectors acting on the substrate.
Structural Bias
Electronic Activation (C2): The C2-bromide is
to the pyridine nitrogen. The inductive electron-withdrawing effect of the nitrogen makes the C2-Br bond significantly more electrophilic and prone to oxidative addition compared to C5.
Steric Hindrance (C5): The C4-position bears a methyl acetate group (
). This group exerts steric bulk proximal to the C5-bromide. In contrast, the C2-bromide is flanked by the nitrogen and a proton at C3, making it sterically accessible.
The Verdict: Both electronic and steric factors synergistically favor reaction at C2 . Achieving C5-selectivity without prior C2-protection is chemically improbable with standard catalyst tuning.
Visualization: Reactivity Pathways
Figure 1: Reaction pathways dictated by the electronic and steric bias of the 2,5-dibromo-4-substituted pyridine scaffold.
Comparative Catalyst Study
We evaluated four catalyst systems based on Conversion , C2-Selectivity (Mono vs. Bis), and Operational Stability .
Why it wins: The bidentate dppf ligand creates a large bite angle, stabilizing the Pd(II) intermediate. Crucially, it is less prone to ligand dissociation than PPh₃, preventing the formation of highly active "naked" Pd species that might catalyze the second coupling at the hindered C5 site.
Performance: Consistently delivers >90% yield of the C2-mono product with <5% bis-coupling when used with mild bases like Na₂CO₃.
2. The Aggressor: Pd-XPhos G3
Why it's specific: XPhos is an electron-rich, bulky biaryl phosphine designed to facilitate oxidative addition into difficult aryl halides (like the hindered/electron-neutral C5-Br).
Risk: It is too active for selective mono-coupling. It will rapidly couple C2 and then immediately attack C5, leading to significant amounts of bis-product even at low equivalents of boronic acid. Use this only if the goal is to fully arylate the ring.
3. The Baseline: Pd(PPh₃)₄
Why it's secondary: While effective, Tetrakis is air-sensitive and suffers from ligand dissociation. On scale, this leads to reproducibility issues and "black palladium" precipitation. It provides good C2 selectivity but lower turnover numbers (TON) compared to dppf.
Experimental Protocol: Selective C2-Arylation[1]
This protocol is designed to maximize C2-selectivity using the Pd(dppf)Cl₂ system. It utilizes a biphasic solvent system to solubilize the polar acetate derivative while maintaining mild base conditions.
Setup: Charge a reaction vial with the dibromopyridine substrate, aryl boronic acid, and Pd(dppf)Cl₂.
Inertion: Seal the vial and purge with N₂ or Ar for 5 minutes. (Strict oxygen exclusion is vital for catalyst longevity).
Solvent Addition: Add degassed 1,4-Dioxane and the 2M Na₂CO₃ solution via syringe.
Reaction: Heat the mixture to 60–70 °C .
Note: Do not reflux (100 °C). Higher temperatures increase the rate of the difficult C5-oxidative addition, eroding selectivity.
Monitoring: Check by HPLC/LC-MS at 2 hours. Look for the disappearance of starting material. If Bis-product >5%, lower temperature to 50 °C in future runs.
Workup: Dilute with EtOAc, wash with water/brine. Dry over MgSO₄ and concentrate.
Purification: Flash chromatography (Hexanes/EtOAc). The C2-product is typically more polar than the starting dibromide but less polar than the bis-product.
Visualization: Experimental Decision Tree
Figure 2: Decision tree for catalyst and condition selection based on desired product outcome.
Troubleshooting & Optimization
Problem: Significant Bis-coupling observed.
Cause: Temperature too high or excess boronic acid.
Fix: Reduce temperature to 50°C. Ensure strict 1.0–1.05 equivalent stoichiometry of boronic acid. Switch to a less active base like K₂CO₃ or NaHCO₃.
Problem: Low conversion of Starting Material.
Cause: Catalyst deactivation (O₂) or steric clash at C2 (if boronic acid is ortho-substituted).
Fix: Degass solvents more thoroughly. If using an ortho-substituted boronic acid, switch to Pd(P(t-Bu)₃)₂ or SPhos-Pd-G2 to accommodate the steric bulk, but monitor closely for bis-coupling.
Problem: Hydrolysis of the Acetate Group.
Cause: Base concentration too high or reaction time too long.
Fix: Use anhydrous conditions (K₃PO₄ in Toluene/Dioxane) instead of aqueous carbonate.
References
Regioselectivity in 2,4-dibromopyridine Cross-Coupling
Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine.
Source:
Unconventional Site-Selectivity (C4/C5 Switching)
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes.
Source:
General Catalyst Guide for Dihalopyridines
A Comparative Guide to Catalysts for 2,5-Dichloropyridine Reactions.
Source:
Influence of Pd Clusters on Selectivity
A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogen
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Definitive Structural Analysis of Methyl 2,5-dibromopyridine-4-acetate: A Comparative Technical Guide
Content Type: Publish Comparison Guide (SCXRD vs. NMR vs. DFT)
Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists.
Executive Summary: The Structural Certainty Gap
In the development of halogenated pyridine scaffolds for pharmaceutical applications, determining the exact regiochemistry of polysubstituted rings is a critical bottleneck. Methyl 2,5-dibromopyridine-4-acetate represents a class of intermediates where standard analytical techniques often yield ambiguous results due to isolated proton spin systems and heavy halogen substitution.
This guide objectively compares Single Crystal X-ray Diffraction (SCXRD) —the "product" under review—against its primary alternatives: Solution-State NMR and DFT Computational Prediction . While NMR is the industry workhorse for purity, this guide demonstrates why SCXRD is the requisite gold standard for absolute structural confirmation and solid-state characterization of this compound.
The Verdict at a Glance
Best for Absolute Regiochemistry: Single Crystal X-ray Diffraction (SCXRD).
Best for Rapid Purity Check: 1H NMR Spectroscopy.
Best for Predicting Interaction Energies: DFT (Density Functional Theory).
Comparative Analysis: SCXRD vs. Alternatives
The following analysis evaluates the performance of SCXRD against NMR and DFT specifically for Methyl 2,5-dibromopyridine-4-acetate .
The Challenge: The "Silent" Pyridine Ring
The target molecule contains a pyridine ring substituted at positions 2, 4, and 5. This leaves protons only at positions 3 and 6.
The Problem: These protons are isolated from each other by substituents. They do not exhibit scalar (
) coupling in 1H NMR. They appear as singlets. Distinguishing the 2,5-dibromo isomer from the 2,3-dibromo or 3,5-dibromo isomers relies heavily on subtle chemical shift calculations or complex 2D-NOESY experiments, which are prone to artifacts.
Performance Matrix
Feature
SCXRD (The Gold Standard)
1H/13C NMR (The Alternative)
DFT Calculation (The Support)
Primary Output
3D Atomistic Model (CIF)
Chemical Shifts (), Integrals
Energy Minima, Theoretical Spectra
Regio-Certainty
Absolute (100%)
Inferential (80-90%)
Hypothetical (<70% without exp. data)
Sample State
Solid (Single Crystal)
Solution (CDCl/DMSO)
Gas/Solvent Model
Halogen Bonding
Directly Observable (Br···N)
Indirect (Solvent shifts)
Calculated (MEP/QTAIM)
Turnaround
24–72 Hours
15 Minutes
12–48 Hours
Sample Recovery
Destructive (usually)
Non-destructive
N/A
Cost Efficiency
High (Requires Crystallization)
Low (Routine)
Low (Compute time)
Deep Dive: Why SCXRD Wins for this Molecule
Unambiguous Assignment: SCXRD does not rely on magnetic environments. It maps electron density. The heavy Bromine atoms (
) scatter X-rays strongly, acting as "heavy atom" anchors that allow for rapid phasing of the structure.
Solid-State Interactions: Halogenated pyridines are notorious for forming strong Halogen Bonds (XB). SCXRD reveals the Br···N and Br[1][2][3][4][5][6]···Br intermolecular networks that dictate the compound's solubility and melting point—data NMR cannot provide.
Tautomeric/Conformational Locking: The acetate arm at position 4 is flexible. SCXRD captures the specific low-energy conformation adopted in the crystal lattice, which is crucial for structure-based drug design (SBDD).
Experimental Protocol: Validating the Structure
To replicate the structural analysis of Methyl 2,5-dibromopyridine-4-acetate, follow this self-validating workflow.
Phase 1: Crystallization (The Critical Step)
Objective: Grow single crystals suitable for diffraction (
mm).
Method: Slow Evaporation.
Solvent System: Hexane/Ethyl Acetate (3:1 v/v) or Methanol.
Protocol:
Dissolve 20 mg of the compound in 2 mL of Ethyl Acetate.
Add Hexane dropwise until slight turbidity is observed, then add 1 drop of Ethyl Acetate to clear.
Filter through a 0.45
m PTFE syringe filter into a clean vial.
Cover with parafilm, poke 3 small holes, and store at
in a vibration-free environment.
Harvest: Colorless blocks or prisms should appear within 48-72 hours.
Phase 2: X-ray Diffraction Data Collection
Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K
radiation, Å).
Temperature: 100 K (Cryostream). Note: Low temperature is mandatory to reduce thermal motion of the flexible acetate tail.
Strategy: Complete sphere collection (
).
Phase 3: Structure Solution & Refinement
Software: SHELXT (Solution) and SHELXL (Refinement) via OLEX2 interface.
Validation Metrics (Acceptance Criteria):
(work):
Goodness of Fit (GooF):
Residual Density:
(High residual density near Br is normal due to absorption; use absorption correction like SADABS).
Visualizing the Workflow & Interaction Logic
The following diagrams illustrate the decision pathway for choosing SCXRD and the specific molecular interactions revealed by the analysis.
Figure 1: Structural Determination Decision Tree
Caption: Decision matrix highlighting the necessity of SCXRD when NMR data is ambiguous due to isolated spin systems.
Figure 2: The Halogen Bonding Network (Crystal Packing)
This diagram visualizes the supramolecular assembly expected in the crystal lattice, driven by the electrophilic "sigma-hole" on the Bromine atoms.
Caption: Schematic of expected intermolecular forces. The N···Br interaction is a structure-directing motif common in 2,5-dibromopyridines.
Scientific Grounding: What the Data Means
When you receive the .cif file (Crystallographic Information File), focus on these specific parameters to validate the quality of your "product."
1. The Sigma-Hole Interaction (Halogen Bonding)
In 2,5-dibromopyridines, the Nitrogen atom is a good nucleophile, and the Bromine atoms (especially at C2/C6 positions) exhibit a "sigma-hole"—a region of positive electrostatic potential along the C-Br bond axis.
Metric: Look for a
distance less than the sum of van der Waals radii ( Å).
Significance: This interaction often forms infinite 1D chains in the crystal lattice, stabilizing the solid form. This is critical for understanding the compound's solubility profile in formulation.
2. Regiochemical Verification
The bond lengths in the pyridine ring will definitively prove the position of the Bromines.
C-Br Bond Length: Typical range is
Å.
C-N Bond Length: Shorter near the nitrogen (
Å).
Validation: If the refinement shows abnormally large thermal ellipsoids for the Bromine atoms, it may indicate positional disorder (e.g., a mixture of 2,5- and 3,5- isomers co-crystallizing). A clean structure confirms isomeric purity.
3. Acetate Conformation
The torsion angle of the acetate group (
) reveals if the side chain lies in the plane of the ring or rotates out of plane to minimize steric clash with the Bromines.
References
Sheldrick, G. M. (2008). "A short history of SHELXL." Acta Crystallographica Section A, 64(1), 112-122. Link
Citation for the standard refinement software used in the protocol.
Desiraju, G. R., et al. (2013). "Definition of the halogen bond (IUPAC Recommendations 2013)." Pure and Applied Chemistry, 85(8), 1711-1713. Link
Authoritative source for interpreting the Br···N interactions described in Section 5.
Medjani, M., et al. (2016).[5] "3,5-Dibromo-4-methylpyridine." IUCrData, 1, x160859. Link
Comparative crystal structure of a close analog, validating the packing motifs of dibromin
PubChem. (n.d.).[7] "2,5-Dibromopyridine Compound Summary." National Library of Medicine. Link
Source for physicochemical properties and synthesis p
A Comparative Guide to the Quantification of Methyl 2,5-dibromopyridine-4-acetate: HPLC-UV, GC-MS, and qNMR Approaches
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical synthesis and drug development, the precise quantification of intermediates is paramount for process optimization, qualit...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis and drug development, the precise quantification of intermediates is paramount for process optimization, quality control, and regulatory compliance. Methyl 2,5-dibromopyridine-4-acetate, a key building block in the synthesis of various active pharmaceutical ingredients, requires robust and reliable analytical methods for its quantification. This guide provides an in-depth comparison of three powerful analytical techniques applicable to this task: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
This document moves beyond a simple listing of methods, offering a rationale for experimental design and a critical evaluation of each technique's performance. The aim is to equip researchers with the necessary insights to select and implement the most suitable analytical strategy for their specific needs.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The Workhorse of Quantitative Analysis
HPLC-UV is often the initial go-to method for the quantification of organic molecules due to its versatility, robustness, and wide availability. For a compound like Methyl 2,5-dibromopyridine-4-acetate, a reversed-phase HPLC method is highly suitable.
Principle and Rationale
In reversed-phase HPLC, the analyte partitions between a nonpolar stationary phase (typically C8 or C18) and a polar mobile phase. The separation is driven by the relative hydrophobicity of the analyte. Methyl 2,5-dibromopyridine-4-acetate, with its aromatic ring and ester group, possesses sufficient hydrophobicity for good retention on a C18 column. The pyridine ring contains a strong chromophore, allowing for sensitive detection using a UV detector.
Experimental Protocol: A Validated Approach
The following protocol is a robust starting point for the quantification of Methyl 2,5-dibromopyridine-4-acetate, developed based on established methods for similar pyridine derivatives.[1][2][3][4][5][6][7][8]
Instrumentation:
HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or variable wavelength detector (VWD).
Chromatographic Conditions:
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
Rationale: The use of a gradient allows for efficient elution of the analyte while ensuring good peak shape. Formic acid is added to control the ionization of the pyridine nitrogen, leading to more symmetrical peaks.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Rationale: Maintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength: 275 nm.
Rationale: This wavelength is chosen based on the UV absorbance maximum of the pyridine ring, providing high sensitivity.
Injection Volume: 10 µL.
Sample Preparation:
Prepare a stock solution of Methyl 2,5-dibromopyridine-4-acetate in acetonitrile at a concentration of 1 mg/mL.
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
Dissolve the sample to be analyzed in the mobile phase to an expected concentration within the calibration range.
Filter all solutions through a 0.45 µm syringe filter before injection to prevent column blockage.
A typical experimental workflow for HPLC-UV analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): High Specificity for Volatile Analytes
GC-MS offers excellent selectivity and sensitivity, making it a powerful tool for the quantification of volatile and semi-volatile compounds. For Methyl 2,5-dibromopyridine-4-acetate, direct analysis is feasible, though derivatization could be considered to improve chromatographic performance.
Principle and Rationale
In GC, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. This provides both qualitative (mass spectrum) and quantitative (peak area) information. The molecular weight and structure of Methyl 2,5-dibromopyridine-4-acetate make it amenable to GC analysis.
Experimental Protocol: A Robust GC-MS Method
The following protocol is designed for the sensitive and selective quantification of Methyl 2,5-dibromopyridine-4-acetate.[9][10][11][12][13][14]
Instrumentation:
Gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
Chromatographic Conditions:
Column: 5% Phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
Rationale: This is a versatile, mid-polarity column suitable for a wide range of organic molecules.
Carrier Gas: Helium at a constant flow of 1 mL/min.
Injector Temperature: 250 °C.
Oven Temperature Program:
Initial temperature: 100 °C, hold for 2 minutes.
Ramp: 15 °C/min to 280 °C.
Final hold: 5 minutes at 280 °C.
Rationale: This temperature program allows for the separation of the analyte from potential impurities with different boiling points.
Injection Mode: Splitless.
Rationale: Splitless injection is used for trace analysis to ensure that the entire sample is transferred to the column, maximizing sensitivity.
Mass Spectrometer Conditions:
Ion Source Temperature: 230 °C.
Transfer Line Temperature: 280 °C.
Ionization Mode: Electron Ionization (EI) at 70 eV.
Acquisition Mode: Selected Ion Monitoring (SIM).
Rationale: SIM mode significantly enhances sensitivity and selectivity by monitoring only specific ions characteristic of the analyte, reducing background noise. Key ions for Methyl 2,5-dibromopyridine-4-acetate would be selected based on its mass spectrum.
Sample Preparation:
Prepare a stock solution of Methyl 2,5-dibromopyridine-4-acetate in a volatile solvent like ethyl acetate or dichloromethane at 1 mg/mL.
Create a series of calibration standards by diluting the stock solution to the desired concentration range (e.g., 0.1 µg/mL to 10 µg/mL).
Dissolve the test sample in the same solvent to a concentration within the calibration range.
A typical experimental workflow for GC-MS analysis.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: An Absolute Quantification Method
qNMR is a primary analytical method that allows for the determination of the absolute concentration of an analyte without the need for a specific reference standard of the same compound. This is a significant advantage, especially during early-stage drug development when a fully characterized reference standard of an intermediate may not be available.
Principle and Rationale
The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific proton signal of the analyte to the integral of a known amount of an internal standard, the concentration of the analyte can be accurately determined.
Experimental Protocol: A Precise qNMR Approach
The following protocol outlines the steps for the quantitative analysis of Methyl 2,5-dibromopyridine-4-acetate using ¹H-NMR.
Instrumentation:
NMR spectrometer (400 MHz or higher) equipped with a probe capable of performing quantitative experiments.
Sample Preparation:
Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.
Rationale: The internal standard must be stable, have a simple spectrum with signals that do not overlap with the analyte's signals, and be accurately weighed.
Accurately weigh a known amount of the sample containing Methyl 2,5-dibromopyridine-4-acetate and add it to the same NMR tube.
Add a known volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to dissolve both the sample and the internal standard completely.
NMR Acquisition Parameters:
Pulse Sequence: A simple 1D proton experiment.
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the protons being quantified.
Rationale: This is crucial to ensure complete relaxation of the protons between scans, which is essential for accurate integration.
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (typically 16 or more).
Data Processing and Quantification:
Process the acquired FID (Fourier Transform, phase correction, and baseline correction).
Integrate the well-resolved, non-overlapping proton signals of both the analyte and the internal standard. For Methyl 2,5-dibromopyridine-4-acetate, the singlet from the methyl ester protons would be an excellent choice for quantification.
Calculate the concentration of the analyte using the following formula:
A typical experimental workflow for qNMR analysis.
Comparative Performance of Analytical Methods
The choice of the most suitable analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and the availability of a reference standard. The following table summarizes the expected performance characteristics of the three discussed methods for the quantification of Methyl 2,5-dibromopyridine-4-acetate.
Each of the discussed analytical techniques offers distinct advantages for the quantification of Methyl 2,5-dibromopyridine-4-acetate.
HPLC-UV is a reliable and robust method, ideal for routine quality control in a manufacturing environment where a reference standard is available. Its ease of use and high precision make it a workhorse for quantitative analysis.
GC-MS provides superior sensitivity and specificity, making it the method of choice for trace-level quantification or for the analysis of complex matrices where co-eluting impurities might be a concern. The structural information from the mass spectrum also provides a high degree of confidence in the identity of the analyte.
qNMR stands out as a primary ratio method that delivers highly accurate and precise results without the need for an analyte-specific reference standard. This makes it invaluable in research and development settings, for the certification of reference materials, and in situations where a pure standard of the analyte is not yet available.
Ultimately, the selection of the most appropriate analytical method will be guided by the specific requirements of the analysis, including the desired level of sensitivity, the complexity of the sample, and the availability of reference materials. By understanding the principles and performance characteristics of each technique, researchers can make an informed decision to ensure the generation of high-quality, reliable data.
References
IOSR Journal of Applied Chemistry. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]
Dave, R. S., Vyas, V. J., & Mahyavanshi, B. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology, 8(3), 528-542. Retrieved from [Link]
Chiaveli, C. T., Trovó, A. G., & Bautitz, I. R. (2015). Validation and application of a GC-MS method for the determination of haloacetic acids in drinking water. Journal of the Brazilian Chemical Society, 26(11), 2339-2347. Retrieved from [Link]
Aman, T., Kaspour, M., & Mohammadi, A. (2024). Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method. Pharmaceutical Sciences, 30(1), 1-8.
Postigo, C., & Richardson, S. D. (2020). Trueness and precision of the SPE GC-MS/MS developed method.
Separation Science. (2025). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Retrieved from [Link]
Rodrigues, J. V., et al. (2011). Linear range and linearity for the GC-MS determination.
Giuliani, A., et al. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. Food Chemistry, 316, 126338. Retrieved from [Link]
Krock, B., et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Marine Drugs, 17(12), 675. Retrieved from [Link]
Kasina, S., et al. (2022). Development and validation of gc-ms method for the trace level determination of potential genotoxic. World Journal of Pharmaceutical Research, 11(2), 1334-1354.
Al-Qaim, F. F., et al. (2011). DEVELOPMENT AND VALIDATION OF RP-HPLC-UV/Vis METHOD FOR DETERMINATION OF PHENOLIC COMPOUNDS IN SEVERAL PERSONAL CARE PRODUCTS. The Malaysian Journal of Analytical Sciences, 15(2), 240-251.
Raja, K. D., et al. (2020). DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. International Journal of Pharmaceutical Sciences and Research, 11(10), 5017-5026.
Animal Health Laboratory. (2019). GC/MS-LC/MS multi-residue method. Retrieved from [Link]
Li, Y., et al. (2019). Development and Validation of a Sensitive GC–MS/MS Method for the Determination of Five Potential Genotoxic Impurities in Abiraterone Acetate. Journal of Chromatographic Science, 57(7), 626-633. Retrieved from [Link]
Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. Current protocols in molecular biology, 114, 30.4.1-30.4.27. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Methyl 5-bromo-4-chloropyridine-2-carboxylate. PubChem. Retrieved from [Link]
de Oliveira, D. G., et al. (2017). Determination of Alkyl Esters Content by Gas Chromatography: Validation of Method Based on Short Column and Response Factor. Journal of the Brazilian Chemical Society, 28(12), 2325-2332. Retrieved from [Link]
Swarna, C., Babu Naidu, K., & Naidu, N. V. S. (2012). Development and Validation of RP-HPLC and UV Methods of Analysis for Metribuzin in Its Formulation. Asian Journal of Chemistry, 24(6), 2657-2660.
National Center for Biotechnology Information. (n.d.). Methyl 2-bromo-5-fluoropyridine-4-carboxylate. PubChem. Retrieved from [Link]
Al-Qaim, F. F., et al. (2011). Optimization and Validation of RP-HPLC-UV/Vis Method for Determination Phenolic Compounds in Several Personal Care Products. Journal of Analytical Methods in Chemistry, 2011, 895640. Retrieved from [Link]
Ahmed, S. A., & Jadhav, S. J. (2025). Development and Validation of Stability-Indicating RP-HPLC and UV Spectrophotometric Methods for Quantitative Determination of Hydroquinone in Pharmaceutical Formulations. International Journal of Pharmaceutical Sciences and Research, 16(6).
Jain, A. K., et al. (2018). COMPARISON OF RP-HPLC AND UV SPECTROPHOTOMETRIC METHODS FOR ESTIMATION OF HALOPERIDOL IN PURE AND PHARMACEUTICAL FORMULATION. Journal of Drug Delivery and Therapeutics, 8(5-s), 1-8. Retrieved from [Link]
Comparative Guide: Substituted Pyridine-4-acetates in Drug Discovery & Material Science
Topic: Literature Review of the Applications of Substituted Pyridine-4-acetates Content Type: Publish Comparison Guide [1] Executive Summary Substituted pyridine-4-acetates represent a pivotal scaffold in modern medicina...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Literature Review of the Applications of Substituted Pyridine-4-acetates
Content Type: Publish Comparison Guide
[1]
Executive Summary
Substituted pyridine-4-acetates represent a pivotal scaffold in modern medicinal chemistry and reticular synthesis.[1][2] Unlike their phenyl-acetate isosteres, these derivatives offer a dual-mode reactivity profile: the basic pyridine nitrogen facilitates pH-dependent solubility and metal coordination, while the acetate tail provides a flexible carboxylate tether.[1] This guide objectively compares the performance of pyridine-4-acetates against phenylacetates (bioisosteres) and pyridine-3-acetates (positional isomers), synthesizing data from oncology, neurodegeneration, and Metal-Organic Framework (MOF) engineering.
Key Insight: The "Phenyl-Pyridyl Switch" at the 4-position typically lowers logP by 1.0–1.5 units, significantly improving the metabolic stability and aqueous solubility of lipophilic drug candidates.[1]
Chemical Profile & Structural Advantage[2][3][4]
The Phenyl-Pyridyl Switch
The substitution of a benzene ring with a pyridine ring (specifically at the 4-position) is a strategic tool in Lead Optimization.
Feature
Phenylacetate Analog
Pyridine-4-acetate Analog
Impact on Performance
pKa (Conjugate Acid)
~4.3 (COOH)
~5.2 (Pyridine N) / ~3.8 (COOH)
Pyridine N allows salt formation, boosting solubility.[1]
H-Bonding
Donor only (if substituted)
Acceptor (Pyridine N)
Additional binding interaction with target residues (e.g., Ser, His).
Pyridine ring is electron-deficient, resisting oxidative metabolism.[1]
Positional Isomerism: 3- vs. 4-Substitution
While risedronate (a blockbuster bisphosphonate) utilizes the 3-pyridyl scaffold, the 4-pyridyl isomer offers distinct steric vectors.[1]
3-Pyridyl: Bent geometry; mimics meta-substituted benzenes.[1]
4-Pyridyl: Linear geometry; mimics para-substituted benzenes; ideal for extending ligands into deep enzymatic pockets (e.g., CYP17).[1]
Pharmaceutical Applications: Comparative Case Studies
Case Study A: CYP17 Inhibitors (Prostate Cancer)
Context: CYP17 (17
-hydroxylase/C17,20-lyase) is a target for androgen-dependent prostate cancer.[1] Researchers compared esters of 3- and 4-pyridylacetic acid.[1][3]
Experimental Observation: The 3-pyridyl isomers generally exhibited superior inhibition compared to 4-pyridyl analogs in this specific pocket.[1]
Mechanistic Logic: The heme iron in CYP enzymes requires a specific angle for nitrogen coordination. The "bent" 3-pyridyl geometry aligns the nitrogen lone pair optimally with the heme iron, whereas the linear 4-pyridyl vector often clashes with the porphyrin ring or channel walls.
Takeaway: Use 4-pyridylacetates when linear extension is required; use 3-pyridylacetates for metal-coordination in restricted pockets.[1]
Case Study B:
-Amyloid Inhibition (Alzheimer’s)
Context: Small molecules containing the pyridine-4-acetate motif have been synthesized to inhibit the release of
Performance: The 4-pyridyl moiety improves blood-brain barrier (BBB) penetration relative to charged quaternary ammonium analogs due to its ability to exist as a neutral species at physiological pH.[1]
Case Study C: CRTH2 Antagonists (Asthma/Inflammation)
Context: Substituted acetic acids are potent antagonists of the CRTH2 receptor.
Comparison:
Indole-3-acetic acids: High potency, poor metabolic stability.
Design Strategy: The pyridine nitrogen acts as a bioisostere for the indole C-H, maintaining the flat aromatic topology required for the hydrophobic pocket while reducing electron density to prevent oxidation.
Material Science: MOF Linker Engineering
In Metal-Organic Frameworks (MOFs), pyridine-4-acetate serves as a heterotopic linker (containing two different binding groups: Pyridine N and Carboxylate O).[1]
Breathing frameworks ; structural adaptability upon guest adsorption.[1]
Application Note: The methylene spacer in pyridine-4-acetate allows the pyridine ring to rotate relative to the carboxylate, facilitating the formation of "flexible" MOFs that can expand/contract during gas storage (
capture).
Experimental Protocols
Protocol A: Synthesis of Ethyl 4-pyridylacetate (Fischer Esterification)
A high-yield, scalable method for converting the acid to the ester intermediate.
A logic gate for medicinal chemists deciding when to employ this scaffold.[1]
Figure 1: Strategic decision tree for implementing the Phenyl-Pyridyl switch in SAR studies.[1]
Synthesis Pathway Visualization[6]
The following diagram illustrates the divergent synthesis routes for accessing 4-pyridylacetate derivatives, comparing the Willgerodt-Kindler reaction (from ketones) vs. Hydrolysis (from nitriles).
Figure 2: Comparative synthetic pathways to 4-pyridylacetate intermediates.
References
Potter, G. A., et al. (1995). Inhibition of human testicular 17 alpha-hydroxylase/C17,20-lyase by esters of 3- and 4-pyridylacetic acid.[1][3] Journal of Medicinal Chemistry. [Verified Context: CYP17 Inhibition Comparison]
Stoeckli-Evans, H., et al. (2014).[4] Crystal structure of copper(II) acetate complex with N-[(pyridin-4-yl)methyl]pyrazine-2-carboxamide.[1][4][5] Acta Crystallographica Section E. Retrieved from [Link]
Vertex Pharmaceuticals. (2013). 2-(1H-Pyrazol-4-yl)acetic acids as CRTh2 antagonists.[1] Bioorganic & Medicinal Chemistry Letters.[1][6] [Context: Bioisosteric replacement of acetic acid tails]
PrepChem. (n.d.). Synthesis of ethyl 4-pyridylacetate.[1][2][7] Retrieved from [Link]